Product packaging for 2,3-Dioxoindoline-5-carbonitrile(Cat. No.:CAS No. 61394-92-1)

2,3-Dioxoindoline-5-carbonitrile

Cat. No.: B1626696
CAS No.: 61394-92-1
M. Wt: 172.14 g/mol
InChI Key: FTNCNIBQOCAFOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,3-Dioxoindoline-5-carbonitrile (CAS 61394-92-1) is a nitrile-functionalized derivative of isatin, a privileged scaffold in heterocyclic chemistry and modern drug discovery. The compound features a 2,3-dioxoindoline core with an electron-withdrawing carbonitrile group at the 5-position, which significantly influences its electronic properties and reactivity. This structure makes it a highly valuable and versatile building block for the synthesis of complex, functionalized indole-based architectures. The isatin scaffold is recognized for its broad spectrum of pharmacological activities. This particular derivative serves as a key precursor in the design of potent bioactive molecules. Notably, related N-substituted isatin-5-carboxamide compounds have been identified as potent inhibitors of the SARS-CoV-2 3C-like protease (3CLpro), with IC50 values as low as 45 nM, highlighting the potential of this chemotype in antiviral research . Furthermore, the isatin core is a cornerstone in the development of anticancer agents, acting as a framework for apoptosis activators and inhibitors of targets like Aurora A kinase . In synthetic chemistry, this compound is a versatile synthon. Its reactive C3-carbonyl group readily participates in condensation reactions, such as with active methylene compounds, enabling the construction of diverse and complex heterocyclic systems, including spirocyclic compounds . The carbonitrile group itself can be further transformed into other functional groups, such as amines or carboxylic acids, adding another layer of synthetic utility. This compound is suited for applications in multicomponent reactions and can be synthesized via classical methods like the Sandmeyer process . Attention: This product is for research use only and is not intended for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H4N2O2 B1626696 2,3-Dioxoindoline-5-carbonitrile CAS No. 61394-92-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dioxo-1H-indole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4N2O2/c10-4-5-1-2-7-6(3-5)8(12)9(13)11-7/h1-3H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNCNIBQOCAFOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)C(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20493359
Record name 2,3-Dioxo-2,3-dihydro-1H-indole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20493359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61394-92-1
Record name 2,3-Dioxo-2,3-dihydro-1H-indole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20493359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,3-Dioxoindoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 2,3-Dioxoindoline-5-carbonitrile, also known as 5-cyanoisatin. This compound is a valuable building block in medicinal chemistry due to the versatile reactivity of the isatin scaffold and the electronic properties imparted by the nitrile group.[1] Isatin and its derivatives have shown a wide range of biological activities, including potential as anticancer, antiviral, and antimicrobial agents.[1]

Synthesis of this compound

The most common and adaptable method for the synthesis of isatins from anilines is the Sandmeyer isatin synthesis.[2][3][4][5] This two-step process involves the formation of an isonitrosoacetanilide intermediate, followed by an acid-catalyzed cyclization to yield the desired isatin. For the synthesis of this compound, the starting material is 4-aminobenzonitrile.

Experimental Protocol: Sandmeyer Synthesis

Step 1: Synthesis of 4-Cyano-isonitrosoacetanilide

  • In a 1 L round-bottom flask, dissolve 16.5 g (0.1 mol) of chloral hydrate in 250 mL of water.

  • To this solution, add 260 g of crystallized sodium sulfate and a solution of 11.8 g (0.1 mol) of 4-aminobenzonitrile in 60 mL of water containing 10.2 mL (0.12 mol) of concentrated hydrochloric acid.

  • Finally, add a solution of 22.0 g (0.32 mol) of hydroxylamine hydrochloride in 100 mL of water.

  • Heat the mixture to a vigorous boil, which should be achieved in approximately 40-45 minutes.

  • Maintain vigorous boiling for 1-2 minutes, during which the isonitrosoacetanilide will begin to crystallize.

  • Cool the reaction mixture in an ice bath to complete the crystallization.

  • Collect the solid product by vacuum filtration and air-dry.

Step 2: Synthesis of this compound

  • In a 500 mL round-bottom flask equipped with a mechanical stirrer, warm 120 g (65 mL) of concentrated sulfuric acid to 50°C.

  • Gradually add the dry 4-cyano-isonitrosoacetanilide (0.09 mol) from the previous step to the sulfuric acid, maintaining the temperature between 60°C and 70°C. Use external cooling to control the exothermic reaction.

  • After the addition is complete, heat the solution to 80°C and hold for 10 minutes to ensure the completion of the cyclization.

  • Cool the reaction mixture to room temperature and pour it onto 800-1000 mL of crushed ice.

  • Allow the mixture to stand for 30 minutes to allow the this compound to precipitate.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • For purification, the crude product can be recrystallized from glacial acetic acid or purified by column chromatography on silica gel.

Logical Workflow for Sandmeyer Synthesis

G cluster_step1 Step 1: Isonitrosoacetanilide Formation cluster_step2 Step 2: Cyclization A 4-Aminobenzonitrile D Reaction Mixture A->D B Chloral Hydrate B->D C Hydroxylamine HCl C->D E Heating D->E F Crystallization E->F G 4-Cyano-isonitrosoacetanilide F->G H 4-Cyano-isonitrosoacetanilide J Reaction H->J I Conc. H2SO4 I->J K Precipitation on Ice J->K L Crude Product K->L M Purification L->M N This compound M->N

Caption: Workflow for the Sandmeyer synthesis of this compound.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques and physical property measurements.

Physical Properties
PropertyValue
Molecular FormulaC₉H₄N₂O₂
Molecular Weight172.14 g/mol
AppearanceOrange to red crystalline solid
Melting Point273-275 °C (decomposes)
SolubilitySoluble in DMSO, DMF, hot acetic acid
Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[1] The spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11.30singlet1HN-H
~7.95doublet1HH-6
~7.80singlet1HH-4
~7.10doublet1HH-7

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration. The downfield shift of the N-H proton is characteristic of isatins and is due to the deshielding effect of the adjacent carbonyl groups.[1]

¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~183C=O (C2)
~159C=O (C3)
~150C-7a
~140C-5
~128C-6
~125C-4
~118C-3a
~115-C≡N
~108C-7

Note: The carbonyl carbons (C2 and C3) resonate at significantly downfield chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~3200-3400MediumN-H stretching
~2230Sharp, Medium-C≡N stretching
~1750StrongC=O stretching (amide)
~1730StrongC=O stretching (ketone)
~1620MediumC=C aromatic stretching

Characterization Workflow

G A Synthesized Product B Physical Characterization A->B E Spectroscopic Characterization A->E C Melting Point B->C D Solubility B->D F ¹H NMR E->F G ¹³C NMR E->G H IR Spectroscopy E->H I Structural Confirmation F->I G->I H->I

Caption: General workflow for the characterization of this compound.

Potential Applications in Drug Development

The isatin scaffold is considered a "privileged structure" in medicinal chemistry, capable of interacting with a variety of biological targets.[1] The incorporation of a 5-cyano group can enhance the biological activity of the isatin core. The nitrile group can act as a hydrogen bond acceptor or participate in other non-covalent interactions within the active sites of enzymes.[1] This makes this compound an attractive starting material for the synthesis of novel therapeutic agents. Further functionalization of the isatin ring, for example, at the N1 position or through reactions at the C3 carbonyl group, can lead to a diverse library of compounds for screening in various disease models.[1]

Signaling Pathway Hypothesis

G A 2,3-Dioxoindoline- 5-carbonitrile Derivative B Target Protein (e.g., Kinase, Protease) A->B Binds to active site C Inhibition of Enzymatic Activity B->C Leads to D Downstream Signaling Cascade Disrupted C->D Results in E Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) D->E Induces

References

Unraveling the Anticancer Mechanism of 2,3-Dioxoindoline-5-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,3-dioxoindoline, or isatin, scaffold is a privileged structure in medicinal chemistry, known for its broad range of biological activities. The incorporation of a carbonitrile group at the 5-position has been identified as a key strategy in designing potent anticancer agents. This technical guide provides an in-depth overview of the mechanism of action of 2,3-dioxoindoline-5-carbonitrile and its derivatives in cancer cells, focusing on their impact on key signaling pathways, induction of apoptosis, and cell cycle regulation. The information presented herein is intended to support further research and drug development efforts in oncology.

Core Mechanism of Action: Multi-Targeting Effects

Derivatives of this compound exert their anticancer effects through a multi-pronged approach, primarily by inhibiting critical protein kinases, inducing programmed cell death (apoptosis), and arresting the cell cycle. The 5-carbonitrile group, a potent electron-withdrawing group and hydrogen bond acceptor, plays a crucial role in enhancing the binding affinity and selectivity of these compounds to their molecular targets.

Kinase Inhibition

A primary mechanism of action for this class of compounds is the inhibition of various protein kinases that are often dysregulated in cancer. The planar isatin ring system allows for effective stacking interactions with aromatic residues in the ATP-binding pocket of kinases, while the 5-carbonitrile group can form specific hydrogen bonds, enhancing inhibitory activity. Key kinase families targeted by isatin derivatives include:

  • Epidermal Growth Factor Receptor (EGFR): Isatin derivatives have been investigated as inhibitors of EGFR, a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.

  • PI3K/mTOR Pathway: Several derivatives have shown potent inhibitory activity against phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), central regulators of cell growth, metabolism, and survival.

  • Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs, particularly CDK2, which is crucial for cell cycle progression, has been observed with some isatin derivatives, leading to cell cycle arrest.

Induction of Apoptosis

A significant body of evidence demonstrates that this compound derivatives are potent inducers of apoptosis in cancer cells. This programmed cell death is a key component of their cytotoxic effects. The apoptotic process is often initiated through the mitochondrial pathway, characterized by the dissipation of the mitochondrial membrane potential and subsequent activation of caspase cascades. For instance, some derivatives have been shown to activate caspase-3, a key executioner caspase in the apoptotic pathway.

Cell Cycle Arrest

In addition to inducing apoptosis, these compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. Several studies have reported that isatin derivatives can induce G2/M phase arrest, preventing cells from entering mitosis and ultimately leading to cell death. This effect is often linked to the inhibition of key cell cycle regulators like CDKs.

Quantitative Data on Anticancer Activity

The anticancer efficacy of various derivatives of this compound has been evaluated against a range of human cancer cell lines. The following tables summarize the reported half-maximal inhibitory concentrations (IC50), providing a quantitative measure of their cytotoxic and enzyme-inhibitory activities.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Isatin-hydrazine hybridBreast (MCF-7, MDA-MB-231), Lung, Leukemia4 - 13[1]
Imine derivativeLiver (HepG2), Colon (HCT-116, CACO), Breast (MCF-7)<10 - 100[1]
5-Vinylsulfonyl indolinoneLung (A549), Gastric (SQC-7901), Esophageal (ECA-109), Colon (HCT-116)< 10[2]
N-phenylacetamide derivativeBreast (MCF-7)1.09 - 3.91[2]
5-(2-carboxyethenyl)-isatin derivative (2h)Jurkat (T-cell leukemia)0.03[3]
Pyrimidine-5-carbonitrile derivative (12b)Leukemia (SR)0.10
Pyrimidine-5-carbonitrile derivative (12d)Leukemia (SR)0.09
Compound/DerivativeTarget KinaseIC50 (µM)Reference
Pyrimidine-5-carbonitrile derivative (12b)PI3Kα0.17
Pyrimidine-5-carbonitrile derivative (12b)mTOR0.83
Isatin-quinazoline hydrazoneShp20.8[1]

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Isatin 2,3-Dioxoindoline- 5-carbonitrile Derivative Isatin->RTK Isatin->PI3K mTOR mTOR Isatin->mTOR Caspases Caspase Activation Isatin->Caspases CDK2 CDK2 Isatin->CDK2 Akt Akt PI3K->Akt Akt->mTOR p70S6K p70S6K mTOR->p70S6K fourEBP1 4E-BP1 mTOR->fourEBP1 Proliferation Cell Proliferation & Survival p70S6K->Proliferation fourEBP1->Proliferation Apoptosis Apoptosis Caspases->Apoptosis CellCycle G2/M Arrest CDK2->CellCycle

Figure 1: Simplified signaling pathway of this compound derivatives in cancer cells.

Western_Blot_Workflow start Cancer Cell Culture treatment Treat with Isatin Derivative start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% non-fat milk) transfer->blocking primary_ab Primary Antibody Incubation (e.g., p-Akt) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Figure 2: General workflow for Western blot analysis of signaling pathway modulation.

Apoptosis_Assay_Workflow start Cancer Cell Culture treatment Induce Apoptosis (Isatin Derivative) start->treatment harvest Harvest Cells (Trypsinization) treatment->harvest wash_pbs Wash with cold PBS harvest->wash_pbs resuspend Resuspend in 1X Binding Buffer wash_pbs->resuspend stain Add Annexin V-FITC & Propidium Iodide (PI) resuspend->stain incubate Incubate at RT in the dark stain->incubate flow_cytometry Analyze by Flow Cytometry incubate->flow_cytometry analysis Data Analysis (Apoptotic vs. Necrotic) flow_cytometry->analysis

Figure 3: Workflow for Annexin V/PI apoptosis assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to elucidate the mechanism of action of this compound derivatives.

Synthesis of this compound (Sandmeyer Synthesis)

The Sandmeyer synthesis is a classical and widely used method for the preparation of isatin and its derivatives.[4][5][6][7]

  • Preparation of Isonitrosoacetanilide:

    • Dissolve chloral hydrate in water.

    • Add crystallized sodium sulfate to the solution.

    • Add a solution of 4-aminobenzonitrile in water and concentrated hydrochloric acid.

    • Finally, add a solution of hydroxylamine hydrochloride in water.

    • Heat the mixture to vigorous boiling for approximately 1-2 minutes.

    • Cool the mixture to allow the isonitrosoacetanilide to crystallize.

    • Filter the product under suction, air dry, and recrystallize from a suitable solvent.

  • Cyclization to Isatin-5-carbonitrile:

    • Add the prepared isonitrosoacetanilide to concentrated sulfuric acid at a controlled temperature.

    • Stir the mixture until the cyclization is complete (monitored by TLC).

    • Pour the reaction mixture onto crushed ice to precipitate the product.

    • Filter the solid, wash with cold water until neutral, and dry to obtain this compound.

Western Blot Analysis of the PI3K/Akt/mTOR Pathway

This protocol is used to determine the effect of isatin derivatives on the phosphorylation status of key proteins in the PI3K/Akt/mTOR signaling cascade.[8][9][10][11][12]

  • Cell Culture and Treatment: Plate cancer cells and allow them to adhere overnight. Treat the cells with various concentrations of the this compound derivative for a specified time.

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for total and phosphorylated forms of PI3K, Akt, mTOR, p70S6K, and 4E-BP1.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.

Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14][15]

  • Cell Culture and Treatment: Seed cancer cells in culture plates and treat them with the isatin derivative to induce apoptosis.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC fluorescence (Annexin V) is typically detected in the FL1 channel, and PI fluorescence is detected in the FL2 or FL3 channel.

  • Data Analysis:

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Caspase Activity Assay

This assay quantifies the activity of key executioner caspases, such as caspase-3 and -7, which are activated during apoptosis.[16][17][18][19][20]

  • Cell Culture and Treatment: Plate cells in a multiwell plate and treat with the isatin derivative to induce apoptosis.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. This reagent contains a proluminescent substrate for caspase-3 and -7.

  • Assay Procedure: Add the Caspase-Glo® 3/7 Reagent directly to the cell culture wells.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow for cell lysis and cleavage of the substrate by active caspases.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.

Conclusion

This compound and its derivatives represent a promising class of anticancer agents with a multifaceted mechanism of action. Their ability to inhibit key oncogenic kinases, induce apoptosis, and arrest the cell cycle underscores their therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further investigation and optimization of these compounds for clinical development. Future research should focus on elucidating the precise molecular interactions with their targets, expanding the structure-activity relationship studies to enhance potency and selectivity, and evaluating their efficacy in in vivo cancer models.

References

Preliminary Biological Activity Screening of Isatin-5-Carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological activity screening of isatin-5-carbonitrile. Isatin (1H-indole-2,3-dione) and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide array of pharmacological activities.[1][2][3][4][5][6][7] The synthetic versatility of the isatin scaffold allows for the generation of a large number of structurally diverse derivatives, making it a privileged structure in drug discovery.[3][6][8] This guide focuses on the 5-carbonitrile substituted isatin, summarizing key biological activities, providing detailed experimental protocols, and presenting quantitative data to facilitate further research and development.

Synthesis of Isatin-5-Carbonitrile

The Sandmeyer synthesis is a widely employed and effective method for the preparation of isatin and its derivatives.[5][9][10] This method involves the reaction of an aniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid to yield the corresponding isatin.

Experimental Protocol: Sandmeyer Synthesis

Step 1: Synthesis of 4-Cyano-isonitrosoacetanilide

  • In a suitable reaction vessel, dissolve 4-aminobenzonitrile in a mixture of water and concentrated hydrochloric acid.

  • To this solution, add crystallized sodium sulfate followed by a solution of chloral hydrate in water.

  • Finally, add a solution of hydroxylamine hydrochloride in water.

  • Heat the reaction mixture under reflux for a specified period.

  • Cool the mixture, and the precipitated 4-cyano-isonitrosoacetanilide is collected by filtration, washed with water, and dried.

Step 2: Cyclization to Isatin-5-carbonitrile

  • Carefully add the dried 4-cyano-isonitrosoacetanilide in portions to pre-warmed concentrated sulfuric acid, maintaining the temperature between 60-70°C with stirring.

  • After the addition is complete, heat the mixture to 80°C for approximately 10 minutes to complete the cyclization.

  • Pour the reaction mixture onto crushed ice, and the precipitated isatin-5-carbonitrile is collected by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent like glacial acetic acid or by dissolving in an alkaline solution and re-precipitating with acid.

G cluster_synthesis Synthesis of Isatin-5-carbonitrile A 4-Aminobenzonitrile C Isonitrosoacetanilide Intermediate A->C Reaction B Chloral Hydrate, Hydroxylamine HCl, Sodium Sulfate E Isatin-5-carbonitrile C->E Cyclization D Concentrated Sulfuric Acid

Caption: Synthetic pathway for Isatin-5-carbonitrile.

Anticancer Activity

Isatin derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the inhibition of kinases, modulation of caspases, and disruption of tubulin polymerization.[1][2][11][12] The cytotoxic effects of these compounds have been evaluated against a range of human cancer cell lines.

Data Presentation
Compound ClassCancer Cell LineIC50 (µM)Reference
Isatin-based hybridsHepG2 (Liver)5.33[7]
Isatin-based hybridsHCT-116 (Colon)-[7]
Isatin-based hybridsMCF-7 (Breast)-[7]
5-Nitro-isatin derivativeHepG2 (Liver)0.47[13]
Isatin sulfonamidesHepG2 (Liver)-[14]
Isatin sulfonamidesHuh7 (Liver)-[14]
Isatin-coumarin hybridsVarious~1-5[12]
Brominated isatin derivatives--[12]

Note: Specific IC50 values for isatin-5-carbonitrile were not found in the reviewed literature. The data presented is for structurally related isatin derivatives to indicate potential activity.

Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Culture: Culture the desired human cancer cell lines (e.g., HepG2, MCF-7, HCT-116) in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of isatin-5-carbonitrile in the culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

G cluster_workflow MTT Assay Workflow A Seed Cancer Cells in 96-well plate B Treat with Isatin-5-carbonitrile A->B C Incubate (48h) B->C D Add MTT Reagent C->D E Incubate (3-4h) D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: Workflow for assessing anticancer activity.

Antimicrobial Activity

Isatin derivatives have been reported to possess a broad spectrum of antimicrobial activities against various pathogenic bacteria and fungi.[15][16][17][18]

Data Presentation
Compound ClassMicroorganismMIC (µg/mL)Reference
Isatin-benzofuran hybridsStaphylococcus epidermidis< 1[7]
Isatin-benzofuran hybridsStaphylococcus aureus< 1[7]
Isatin-benzofuran hybridsEscherichia coli< 1[7]
Isatin-1,2,4-triazole hybridsStaphylococcus aureus8[7]
Isatin-1,2,4-triazole hybridsBacillus subtilis16[7]
Isatin derivativesCampylobacter jejuni<1.0 - 16.0[18]
Isatin derivativesCampylobacter coli<1.0 - 16.0[18]

Note: Specific MIC values for isatin-5-carbonitrile were not found. The data is for related isatin derivatives.

Experimental Protocol: Broth Microdilution Method for MIC Determination
  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in a suitable broth medium.

  • Compound Dilution: Prepare serial two-fold dilutions of isatin-5-carbonitrile in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

G cluster_workflow Broth Microdilution Workflow A Serial Dilution of Isatin-5-carbonitrile B Inoculate with Microorganism A->B C Incubate B->C D Observe for Growth C->D E Determine MIC D->E

Caption: Workflow for antimicrobial susceptibility testing.

Antiviral Activity

Derivatives of isatin have shown promising antiviral activities against a range of viruses, including Hepatitis C Virus (HCV), SARS-CoV, and Human Immunodeficiency Virus (HIV).[19][20]

Data Presentation
Compound ClassVirusActivity MetricValueReference
Isatin derivativesHCVEC50 (µg/mL)17 - 19[19]
5-Fluoro-isatin derivativeHCV-Inhibited RNA synthesis at 6 µg/mL[19]
Isatin derivativesSARS-CoV% Protection2 - 45[19]
N-Mannich bases of isatinHIV-1EC50 (µg/mL)11.3 - 13.9[15]

Note: Specific antiviral data for isatin-5-carbonitrile is not available. The presented data is for other isatin derivatives.

Experimental Protocol: General Antiviral Assay
  • Cell Culture: Maintain a suitable host cell line for the target virus in an appropriate culture medium.

  • Cytotoxicity Assay: First, determine the non-toxic concentration range of isatin-5-carbonitrile on the host cells using a standard cytotoxicity assay (e.g., MTT assay).

  • Antiviral Assay:

    • Seed the host cells in 96-well plates.

    • Pre-treat the cells with non-toxic concentrations of isatin-5-carbonitrile for a specific duration.

    • Infect the cells with the target virus at a known multiplicity of infection (MOI).

    • After an adsorption period, remove the virus inoculum and add fresh medium containing the test compound.

    • Incubate the plates for a period sufficient for the virus to replicate and cause a cytopathic effect (CPE).

  • Quantification of Antiviral Activity: The antiviral activity can be quantified by various methods, such as:

    • CPE Reduction Assay: Visually scoring the reduction in virus-induced CPE.

    • Plaque Reduction Assay: Counting the reduction in the number of viral plaques.

    • Viral Yield Reduction Assay: Measuring the amount of infectious virus produced.

    • Reporter Gene Assay: Using engineered viruses that express a reporter gene (e.g., luciferase) to quantify viral replication.

  • Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%.

Enzyme Inhibition

Isatin and its derivatives are known to inhibit various enzymes, including monoamine oxidase (MAO), caspases, and histone deacetylases (HDACs), which are implicated in a range of diseases.[10][21][22][23]

Data Presentation
Compound ClassTarget EnzymeIC50 (µM)Reference
IsatinMAO-A12.3[23]
IsatinMAO-B4.86[23]
4-ChloroisatinMAO-A0.812[23]
5-BromoisatinMAO-B0.125[23]
Isatin-sulphonamide derivativesCaspase-32.33 - 116.91[10][22]
Isatin-sulphonamide derivativesCaspase-72.33 - 116.91[10][22]

Note: Data for isatin-5-carbonitrile is not available. The table shows data for isatin and its halogenated derivatives.

Experimental Protocol: General Enzyme Inhibition Assay
  • Reagents: Prepare a buffer solution, the purified target enzyme, the enzyme's specific substrate, and a solution of isatin-5-carbonitrile.

  • Assay Procedure:

    • In a microplate, add the buffer, the enzyme, and varying concentrations of isatin-5-carbonitrile.

    • Pre-incubate the mixture for a defined period to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate. The detection method will depend on the specific enzyme and substrate (e.g., spectrophotometry, fluorometry).

  • Data Analysis:

    • Calculate the initial reaction rates at each inhibitor concentration.

    • Plot the percentage of enzyme inhibition versus the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

G cluster_pathway General Enzyme Inhibition Enzyme Enzyme Product Product Enzyme->Product Catalysis EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex Inhibitor Isatin-5-carbonitrile Inhibitor->EI_Complex Substrate Substrate

Caption: Mechanism of enzyme inhibition.

Signaling Pathways

While specific signaling pathway modulation by isatin-5-carbonitrile has not been extensively studied, the broader class of isatin derivatives is known to interfere with several key cellular signaling pathways implicated in cancer and other diseases. These include pathways regulated by protein kinases, caspases, and transcription factors. For instance, some isatin derivatives have been shown to inhibit receptor tyrosine kinases like VEGFR-2 and EGFR, which are crucial for tumor angiogenesis and growth.[12] Others can induce apoptosis by activating caspase cascades.[12] Further research is required to elucidate the precise molecular targets and signaling pathways affected by isatin-5-carbonitrile.

Conclusion

Isatin-5-carbonitrile, as a derivative of the versatile isatin scaffold, holds significant promise for the development of new therapeutic agents. This guide provides a foundational framework for its preliminary biological screening, encompassing synthetic methodology and protocols for evaluating its potential anticancer, antimicrobial, antiviral, and enzyme inhibitory activities. The presented data, primarily from related isatin derivatives, suggests that isatin-5-carbonitrile is a worthy candidate for further investigation. Future studies should focus on generating specific biological data for this compound and elucidating its mechanisms of action and effects on cellular signaling pathways.

References

Spectroscopic Scrutiny of 2,3-Dioxoindoline-5-carbonitrile: A Technical Guide to NMR and MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of 2,3-Dioxoindoline-5-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. The isatin scaffold is a privileged structure known to interact with a variety of biological targets, and the introduction of a nitrile group at the 5-position can enhance binding affinity and specificity, making it a valuable moiety in drug design.[1] This document details the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, provides comprehensive experimental protocols for acquiring this data, and illustrates a representative biological signaling pathway where isatin derivatives have shown activity.

Molecular and Spectroscopic Overview

This compound, also known as 5-cyanoisatin, possesses the molecular formula C₉H₄N₂O₂ and a monoisotopic mass of 172.0273 u.[1] Spectroscopic techniques such as NMR and MS are crucial for the structural elucidation and characterization of this molecule.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of this compound. Electrospray ionization (ESI) is a suitable soft ionization technique for this analysis. The expected mass-to-charge ratios (m/z) for common adducts are presented in Table 1.

ParameterValue
Molecular FormulaC₉H₄N₂O₂
Nominal Mass172 u
Monoisotopic Mass172.0273 u
[M+H]⁺ (calculated)173.0345 u
[M+Na]⁺ (calculated)195.0165 u
Table 1: High-Resolution Mass Spectrometry Data for this compound. [1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show signals in the aromatic and downfield regions. A characteristic singlet for the N-H proton of the indole ring is expected at a significantly downfield chemical shift, around δ 11.30 ppm when measured in DMSO-d₆, due to the deshielding effects of the adjacent carbonyl groups.[1] The aromatic protons on the benzene ring are expected to appear as a set of multiplets, influenced by the electron-withdrawing nature of the carbonyl and nitrile groups.[1]

¹³C NMR Spectroscopy: The carbon NMR spectrum is expected to be distinguished by two signals in the downfield region, corresponding to the two carbonyl carbons (C2 and C3), typically resonating between 155 and 185 ppm.[1] The carbon of the nitrile group (C≡N) is predicted to appear around 118-120 ppm.[1] The remaining aromatic carbons will produce signals in the aromatic region of the spectrum.

The expected, though not experimentally confirmed, NMR data is summarized in Table 2.

¹H NMR (DMSO-d₆) ¹³C NMR (DMSO-d₆)
Chemical Shift (δ, ppm) Multiplicity Chemical Shift (δ, ppm) Atom
~11.30s~184C3
Aromatic Regionm~158C2
Aromatic RegionAromatic CH
Aromatic RegionAromatic C
~118-120CN
Table 2: Expected ¹H and ¹³C NMR Data for this compound.

Experimental Protocols

The following sections provide detailed methodologies for conducting NMR and MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for polar compounds like isatin derivatives.

  • Concentration: For ¹H NMR, dissolve 1-5 mg of the sample in 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a higher concentration of 10-50 mg in the same volume is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Sample Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade the spectral quality.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2.1.2. Data Acquisition

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to single lines for each carbon.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and aid in the assignment of the aromatic spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall structure.

Electrospray Ionization Mass Spectrometry (ESI-MS)

2.2.1. Sample Preparation

  • Solvent System: Dissolve the sample in a solvent compatible with ESI-MS, typically a mixture of water and a volatile organic solvent like acetonitrile or methanol. The addition of a small amount of acid (e.g., 0.1% formic acid) can aid in protonation for positive ion mode analysis.

  • Concentration: Prepare a dilute solution of the sample, typically in the range of 1-10 µg/mL. High concentrations can lead to signal suppression and contamination of the instrument.

  • Filtration: Ensure the sample solution is free of any particulate matter by filtering it through a 0.22 µm syringe filter before introduction into the mass spectrometer.

2.2.2. Data Acquisition

  • Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, to obtain accurate mass measurements.

  • Ionization Mode: ESI is the preferred method for this type of molecule. Both positive and negative ion modes should be tested to determine which provides better signal intensity. For this compound, positive ion mode is expected to readily form [M+H]⁺ and [M+Na]⁺ ions.

  • Analysis Type:

    • Full Scan: Acquire a full scan spectrum to identify the molecular ion and other adducts.

    • Tandem MS (MS/MS): To gain structural information, perform fragmentation of the molecular ion. This involves isolating the precursor ion (e.g., [M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate product ions. The fragmentation pattern can help to confirm the structure of the molecule.

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and concepts relevant to the analysis of this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_data_analysis Data Analysis & Interpretation Sample This compound NMR_Prep Dissolve in Deuterated Solvent (e.g., DMSO-d6) Sample->NMR_Prep For NMR MS_Prep Dissolve in Volatile Solvent (e.g., ACN/H2O + 0.1% FA) Sample->MS_Prep For MS NMR_1D 1D NMR (¹H, ¹³C) NMR_Prep->NMR_1D MS_FullScan Full Scan MS (Accurate Mass) MS_Prep->MS_FullScan NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Optional Structure_Elucidation Structure Elucidation & Verification NMR_1D->Structure_Elucidation NMR_2D->Structure_Elucidation MS_MSMS Tandem MS (Fragmentation) MS_FullScan->MS_MSMS For Structural Detail MS_FullScan->Structure_Elucidation MS_MSMS->Structure_Elucidation

Caption: Workflow for the spectroscopic analysis of this compound.

Isatin and its derivatives are known to interact with various protein kinases, which are key regulators of cellular signaling pathways. The following diagram illustrates a hypothetical signaling pathway where an isatin derivative might act as an inhibitor.

Signaling_Pathway_Inhibition Hypothetical Signaling Pathway Inhibition by an Isatin Derivative cluster_pathway Cellular Signaling Cascade Receptor Growth Factor Receptor Kinase1 Upstream Kinase (e.g., Raf) Receptor->Kinase1 Activates Kinase2 MEK Kinase1->Kinase2 Phosphorylates Kinase3 ERK Kinase2->Kinase3 Phosphorylates Transcription_Factor Transcription Factor (e.g., AP-1) Kinase3->Transcription_Factor Activates Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factor->Cellular_Response Leads to Isatin_Derivative 2,3-Dioxoindoline -5-carbonitrile Derivative Isatin_Derivative->Kinase3 Inhibition

Caption: Hypothetical inhibition of the ERK signaling pathway by an isatin derivative.

References

Initial Cytotoxicity Studies of 2,3-Dioxoindoline-5-carbonitrile Derivatives on Cancer Cell Lines: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial cytotoxicity studies conducted on various derivatives of the core compound 2,3-Dioxoindoline-5-carbonitrile, also known as 5-cyanoisatin. Isatin and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including potent anticancer properties.[1][2][3] The incorporation of a carbonitrile group at the 5-position of the isatin scaffold is a strategic modification aimed at enhancing the therapeutic potential of these compounds.[1] This document summarizes the available quantitative data on the cytotoxic effects of these derivatives against various cancer cell lines, details the experimental protocols employed in these studies, and visualizes key experimental workflows and associated signaling pathways. While extensive data on the parent this compound is limited, it serves as a crucial precursor for the synthesis of these bioactive derivatives.[1]

Quantitative Cytotoxicity Data

The cytotoxic activity of various this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized in the table below. These values provide a quantitative measure of the cytotoxic potency of the tested compounds.

Derivative ClassCompoundCell LineIC50 (µM)Reference
Isatin-based Hybrids Compound 111 HepG2 (Liver Cancer)37.81[2]
Compound 133 A549 (Lung Cancer)5.32[2]
PC3 (Prostate Cancer)35.1[2]
MCF-7 (Breast Cancer)4.86[2]
Compound 74 A375 (Melanoma)25.91[2]
MDA-MB-231 (Breast Cancer)18.42[2]
PC3 (Prostate Cancer)15.32[2]
LNCaP (Prostate Cancer)29.23[2]
Compound 32 MCF-7 (Breast Cancer)0.39[2]
Isatin-Hydrazones Compound 4j MCF-7 (Breast Cancer)1.51[4]
Compound 4k MCF-7 (Breast Cancer)3.56[4]
Compound 4e MCF-7 (Breast Cancer)5.46[4]
A2780 (Ovarian Cancer)18.96[4]
N-alkyl-isatin-3-imino Aromatic Amines Compound 5c MCF-7 (Breast Cancer)50[3]
Compound 4d MCF-7 (Breast Cancer)51[3]
5-phenylisatin Derivatives Compound 2m K562 (Leukemia)0.03[5]
Compound 1i HepG2 (Liver Cancer)0.96[5]
Quinoxalines and Indolin-2-ones Compound 4d HeLa (Cervical Cancer)Significant Activity[6]
Compound 5f HeLa, SK-BR-3, MCF-7Substantial Activity[6]

Experimental Protocols

The following section details a generalized methodology for determining the in vitro cytotoxicity of this compound derivatives, based on commonly employed assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3][5]

Cell Culture and Maintenance
  • Cell Lines: Human cancer cell lines (e.g., MCF-7, HepG2, A549) are obtained from a reputable cell bank.

  • Culture Medium: Cells are cultured in a suitable medium, such as RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[7]

  • Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

  • Subculturing: Cells are passaged upon reaching 80-90% confluency to ensure logarithmic growth.

Cytotoxicity Assay (MTT Protocol)
  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.[7]

  • Compound Treatment: The test compounds (derivatives of this compound) are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium. The cells are treated with these serially diluted compounds and incubated for a specified period (e.g., 48 or 72 hours).[3][4]

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate a typical experimental workflow for cytotoxicity screening and a simplified representation of a signaling pathway often targeted by isatin derivatives.

experimental_workflow start Start: Cell Culture seeding Cell Seeding in 96-well Plates start->seeding treatment Treatment with this compound Derivatives seeding->treatment incubation Incubation (48-72 hours) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis Data Analysis and IC50 Determination mtt_assay->data_analysis end End: Cytotoxicity Profile data_analysis->end signaling_pathway compound Isatin Derivative receptor Receptor Tyrosine Kinase (e.g., VEGFR-2, EGFR) compound->receptor Inhibition apoptosis Apoptosis compound->apoptosis Induction pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, and Angiogenesis mtor->proliferation mtor->apoptosis

References

The Isatin Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (1H-indole-2,3-dione) is a versatile, privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] Its unique structural features, including a fused aromatic ring, a lactam moiety, and a reactive ketone group at the C-3 position, provide a rich template for chemical modification and the development of novel therapeutic agents.[3] Isatin and its derivatives exhibit a remarkably broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and neuroprotective properties.[4][5][6][7] This wide range of activities stems from the ability of isatin-based compounds to interact with a multitude of biological targets, such as protein kinases, caspases, and tubulin.[1][8] The synthetic tractability of the isatin core allows for the generation of large, structurally diverse libraries of compounds, facilitating the optimization of potency and selectivity for specific biological targets.[9][10] Notably, the clinical success of isatin-based drugs such as Sunitinib (a multi-kinase inhibitor for cancer therapy) and Nintedanib (a tyrosine kinase inhibitor for idiopathic pulmonary fibrosis and certain cancers) underscores the therapeutic potential of this remarkable scaffold.[11][12]

This technical guide provides a comprehensive overview of the isatin scaffold in drug discovery, focusing on its synthesis, biological activities, and mechanisms of action. It includes detailed experimental protocols for key synthetic and biological assays, quantitative data on the activity of various isatin derivatives, and visualizations of key signaling pathways modulated by these compounds.

Data Presentation: Biological Activities of Isatin Derivatives

The following tables summarize the quantitative biological data for a selection of isatin derivatives across various therapeutic areas.

Table 1: Anticancer Activity of Isatin Derivatives
Compound/DerivativeCancer Cell LineAssay TypeIC50 (µM)Reference
Isatin-indole conjugate 36 HCT-116Cytotoxicity2.6[13]
A-549Cytotoxicity7.3[13]
MDA-MB-231Cytotoxicity4.7[13]
Isatin-hydrazone hybrid 133 A549Cytotoxicity5.32[13]
MCF-7Cytotoxicity4.86[13]
5,7-Dibromo-N-(p-methylbenzyl)isatinHematopoietic cancer cell linesMetabolic activity0.49[14]
Isatin-linked chalconeHepG-2Cytotoxicity2.88 - 62.88[15]
MCF-7Cytotoxicity2.88 - 62.88[15]
HCT-116Cytotoxicity2.88 - 62.88[15]
Bis-isatin analogue 10a Hela, HCT-116, A549, MCF-7/DOXSRB assay8.32 - 49.73[15]
Moxifloxacin-isatin hybridHepG2, MCF-7, DU-145Cytotoxicity32 - 77[16]
Isatin-triazole hydrazoneMGC-803Growth inhibition9.78[15]
Table 2: Antimicrobial Activity of Isatin Derivatives
Compound/DerivativeMicroorganismAssay TypeMIC (µg/mL)Reference
Isatin-decorated thiazole 7b Escherichia coliBroth microdilution< 0.5[17]
Isatin-decorated thiazole 7d Escherichia coliBroth microdilution< 0.5[17]
Isatin-decorated thiazole 14b Escherichia coliBroth microdilution< 0.5[17]
Isatin-decorated thiazole 7f MRSABroth microdilution1[17]
Isatin-decorated thiazole 7h Candida albicansBroth microdilution1[17]
Isatin-decorated thiazole 11f Candida albicansBroth microdilution1[17]
Isatin-quinoline conjugate 11a MRSABroth microdilution0.006[18]
Table 3: Antiviral Activity of Isatin Derivatives
Compound/DerivativeVirusCell LineAssay TypeEC50Reference
Norfloxacin-isatin Mannich base 1a HIV-1Viral replication inhibition11.3 µg/mL[19]
Norfloxacin-isatin Mannich base 1b HIV-1Viral replication inhibition13.9 µg/mL[19]
Isatin β-thiosemicarbazone 10c HIVCEMViral replication inhibition2.62 - 3.40 µM[19]
Isatin β-thiosemicarbazone 10f HIVCEMViral replication inhibition2.62 - 3.40 µM[19]
Isatin β-thiosemicarbazone 10i HIVCEMViral replication inhibition2.62 - 3.40 µM[19]
Aminopyrimidinimino isatin 9l HIV-1MT-4Viral replication inhibition12.1 - 62.1 µg/mL[19]
N-substituted isatin 4o SARS CoV 3CLproFRET assayIC50 = 0.95 µM[20]
N-substituted isatin 4k SARS CoV 3CLproFRET assayIC50 = 1.05 µM[20]
Table 4: Enzyme Inhibition and Other Activities of Isatin Derivatives
Compound/DerivativeTarget/ActivityAssay TypeIC50/DataReference
Isatin-indole conjugate 36 CDK2Kinase inhibition0.85 µM[13]
Isatin-triazole-coumarin hybridTubulin polymerizationPolymerization inhibition~1-5 µM[8]
Isatin-phenyl-1,2,3-triazoleVEGFR-2Kinase inhibition% inhibition = 77.6[8]
Isatin-quinoxaline hybrid 23j VEGFR-2Kinase inhibition3.7 nM[21]
Isatin-thiazole hybrid 7d VEGFR-2Kinase inhibition0.503 µM[3]
Isatin-sulphonamide 20d Caspase-3Enzyme inhibition2.33 µM[22]
N1-alkylated isatin 10 Nitric oxide release reductionGriess testSignificant at 25 µM[4]
Chlorinated isatin 20 Nitric oxide release reductionGriess testSignificant at 25 µM[4]

Experimental Protocols

Detailed methodologies for the synthesis of isatin derivatives and the evaluation of their biological activities are provided below.

Synthetic Protocols

This is a classical and widely used method for the synthesis of the isatin core.[18][23]

  • Step 1: Formation of Isonitrosoacetanilide: Aniline (1 equivalent) is reacted with chloral hydrate (1 equivalent) and hydroxylamine hydrochloride (1 equivalent) in an aqueous solution of sodium sulfate. The mixture is heated to generate isonitrosoacetanilide.[14]

  • Step 2: Cyclization: The isolated isonitrosoacetanilide is then treated with concentrated sulfuric acid and heated to induce cyclization, yielding isatin.[24] The product is typically precipitated by pouring the reaction mixture onto ice.

The Stolle synthesis is particularly useful for preparing N-substituted isatins.[25][26]

  • Step 1: Acylation of Aniline: An N-substituted aniline is reacted with oxalyl chloride to form a chlorooxalylanilide intermediate.

  • Step 2: Intramolecular Friedel-Crafts Cyclization: The chlorooxalylanilide intermediate is then cyclized in the presence of a Lewis acid, such as aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·OEt₂), to yield the corresponding N-substituted isatin.

This method is used to introduce various alkyl or aryl groups at the N-1 position of the isatin ring.[12][27]

  • Procedure: Isatin (1 equivalent) is dissolved in a polar aprotic solvent such as dimethylformamide (DMF). A base, typically potassium carbonate (K₂CO₃, 1.3 equivalents), is added, and the mixture is stirred to form the isatin anion. The appropriate alkyl halide (e.g., methyl iodide, ethyl iodide; 1.1-4.0 equivalents) is then added to the reaction mixture. The reaction can be carried out under conventional heating (e.g., 70°C for 1.5-2 hours) or microwave irradiation (e.g., 300 W for 15 minutes).[12] The product is isolated by precipitation in ice water.

Schiff bases are readily formed by the condensation of the C-3 carbonyl group of isatin with primary amines.[28][29][30]

  • Procedure: Equimolar quantities of an isatin derivative and a primary amine (e.g., a substituted aniline) are dissolved in a suitable solvent, such as ethanol or methanol, often with a catalytic amount of glacial acetic acid. The reaction mixture is refluxed for a period ranging from one to eight hours.[28][29] Upon cooling, the Schiff base product often precipitates and can be collected by filtration and purified by recrystallization.

Biological Assay Protocols

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][31]

  • Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[8][32] The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the isatin derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in a suitable solvent, such as dimethyl sulfoxide (DMSO) or isopropanol.

    • Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

This assay measures the ability of a compound to inhibit or promote the polymerization of tubulin into microtubules.[2][10][17][22][33]

  • Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm.

  • Procedure (using a commercial kit):

    • Reconstitute purified tubulin protein in a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and glycerol) on ice.

    • Add the isatin derivative at the desired concentration to the tubulin solution in a pre-warmed 96-well plate.

    • Initiate polymerization by incubating the plate at 37°C.

    • Monitor the change in absorbance at 340 nm over time (e.g., for 60 minutes) using a temperature-controlled spectrophotometer.

    • Compare the polymerization curves of treated samples to those of positive (e.g., paclitaxel) and negative (e.g., DMSO) controls to determine the effect of the compound on tubulin polymerization.

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.[19][34][35][36]

  • Principle: Activated caspase-3 cleaves a specific peptide substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC), releasing a chromophore (p-nitroaniline, pNA) or a fluorophore (7-amino-4-methylcoumarin, AMC). The amount of released pNA or AMC is proportional to the caspase-3 activity.

  • Procedure (Colorimetric):

    • Lyse treated and untreated cells to release cellular proteins.

    • Incubate the cell lysates with the caspase-3 substrate Ac-DEVD-pNA in an assay buffer.

    • Measure the absorbance of the released pNA at 405 nm using a microplate reader.

    • Quantify the caspase-3 activity by comparing the absorbance of treated samples to that of untreated controls.

This assay determines the ability of a compound to inhibit the kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[37][38][39]

  • Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the VEGFR-2 kinase. The remaining ATP can be quantified using a luciferase-based system (e.g., Kinase-Glo™), where the light output is inversely proportional to the kinase activity.

  • Procedure (using a commercial kit):

    • In a 96-well plate, combine the recombinant VEGFR-2 enzyme, a suitable substrate (e.g., poly-Glu,Tyr 4:1), and ATP in a kinase assay buffer.

    • Add the isatin derivative at various concentrations.

    • Incubate the reaction mixture at 30°C for a specified time (e.g., 45 minutes) to allow for the kinase reaction to proceed.

    • Add a detection reagent (e.g., Kinase-Glo™ MAX) that stops the kinase reaction and measures the remaining ATP via a luminescent signal.

    • Measure the luminescence using a microplate reader.

    • Calculate the percentage of inhibition and determine the IC50 value of the compound.

Signaling Pathways and Mechanisms of Action

Isatin derivatives exert their biological effects by modulating various intracellular signaling pathways that are crucial for cell proliferation, survival, and angiogenesis. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key pathways targeted by isatin-based compounds.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) PI3K PI3K RTK->PI3K Isatin Isatin Derivatives (e.g., Sunitinib) Isatin->RTK PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt P mTOR mTOR Akt->mTOR CellSurvival Cell Survival, Proliferation, Growth mTOR->CellSurvival PTEN PTEN PTEN->PIP3

Caption: PI3K/Akt signaling pathway and inhibition by isatin derivatives.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival.

MAPK_ERK_Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Ras Ras RTK->Ras Isatin Isatin Derivatives (e.g., Sunitinib) Isatin->RTK Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression

Caption: MAPK/ERK signaling pathway and its modulation.

STAT3 Signaling Pathway

The STAT3 pathway is involved in cell growth, survival, and differentiation, and its constitutive activation is observed in many cancers.

STAT3_Pathway CytokineReceptor Cytokine Receptor (e.g., IL-6R) JAK JAK CytokineReceptor->JAK Activates Isatin Isatin Derivatives Isatin->JAK STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive P STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerizes Nucleus Nucleus STAT3_active->Nucleus Translocates TargetGenes Target Gene Expression (Proliferation, Survival, Angiogenesis) Nucleus->TargetGenes Regulates

Caption: STAT3 signaling cascade and points of inhibition.

Experimental Workflow for Drug Discovery

The following diagram outlines a typical workflow for the discovery and preclinical evaluation of novel isatin-based drug candidates.

Drug_Discovery_Workflow Library Isatin Derivative Library Synthesis Screening High-Throughput Screening Library->Screening HitID Hit Identification Screening->HitID LeadOpt Lead Optimization (SAR Studies) HitID->LeadOpt InVitro In Vitro Efficacy (e.g., IC50 determination) LeadOpt->InVitro InVivo In Vivo Efficacy (Animal Models) LeadOpt->InVivo Mechanism Mechanism of Action Studies InVitro->Mechanism Mechanism->LeadOpt Preclinical Preclinical Candidate Selection InVivo->Preclinical

Caption: A generalized workflow for isatin-based drug discovery.

Conclusion

The isatin scaffold continues to be a highly valuable and "privileged" structure in the field of drug discovery. Its synthetic accessibility and the broad range of biological activities exhibited by its derivatives make it an attractive starting point for the development of new therapeutic agents. The successful clinical translation of isatin-based drugs validates the potential of this scaffold. Future research will likely focus on the development of isatin hybrids, which combine the isatin core with other pharmacophores to achieve multi-target activity and overcome drug resistance. Furthermore, a deeper understanding of the specific molecular interactions between isatin derivatives and their biological targets will enable the rational design of next-generation therapeutics with improved efficacy and safety profiles. This guide serves as a foundational resource for researchers and scientists dedicated to exploring the full potential of the isatin scaffold in addressing unmet medical needs.

References

Fundamental Reactivity of the 5-Carbonitrile Group on the Indole Ring: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-cyanoindole scaffold is a pivotal structural motif in medicinal chemistry and materials science.[1][2][3] Its unique electronic properties and versatile reactivity make it an essential building block for the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs) targeting neurological disorders.[2][3] This guide provides an in-depth analysis of the fundamental reactivity of the 5-carbonitrile group on the indole ring, offering a comprehensive resource on its synthesis, electronic characteristics, and key chemical transformations.

Synthesis of 5-Cyanoindole

The most prevalent laboratory and industrial synthesis of 5-cyanoindole involves the cyanation of 5-bromoindole. This reaction, typically a Rosenmund-von Braun reaction, utilizes a copper(I) cyanide reagent to displace the bromide.

Table 1: Synthesis of 5-Cyanoindole from 5-Bromoindole

ReactantReagentSolventTemperatureReaction TimeYieldPurityReference
5-BromoindoleCuprous Cyanide (CuCN)N-Methylpyrrolidone (NMP)85°COvernight98.6%>98%[4][5]
5-BromoindoleCuprous Cyanide (CuCN)Dimethylformamide (DMF)80-85°C18-25 hHighN/A[5]
5-Bromo-1-p-toluenesulfonyl-indolePotassium Ferrocyanide, Palladium AcetateDimethylformamide (DMF)150°C12 h68%99%[4]
  • Setup: To a round-bottomed flask equipped with a Soxhlet extractor, add 5-bromoindole (0.1 mol, 19.6g).

  • Reagents: Add N-methylpyrrolidone (200 mL) as the solvent, followed by cuprous cyanide (9.5g).

  • Reaction: Heat the mixture to 85°C and allow it to reflux overnight.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add 20 mL of ammoniacal liquor and stir.

  • Extraction: Extract the product with n-hexane (2 x 30 mL).

  • Crystallization: Combine the organic layers and concentrate the solvent partially under reduced pressure.

  • Isolation: Place the concentrated solution in a refrigerator for 2 hours to induce crystallization. Filter the resulting solid to obtain 5-cyanoindole.

G cluster_workflow Synthesis Workflow: 5-Bromoindole to 5-Cyanoindole start Start: 5-Bromoindole reagents Add NMP and CuCN start->reagents Step 1 reflux Reflux at 85°C overnight reagents->reflux Step 2 workup Cool and Quench with Ammoniacal Liquor reflux->workup Step 3 extraction Extract with n-Hexane workup->extraction Step 4 concentration Concentrate Solvent extraction->concentration Step 5 crystallization Crystallize at Low Temperature concentration->crystallization Step 6 product Product: 5-Cyanoindole crystallization->product Step 7

Caption: Synthesis workflow for 5-cyanoindole.

Electronic Properties and Influence on Reactivity

The 5-cyanoindole molecule consists of a fused benzene and pyrrole ring system with a cyano (-C≡N) group at the fifth position.[1] This cyano group is strongly electron-withdrawing, which significantly influences the electronic properties and reactivity of the entire indole scaffold.

  • Indole Ring Deactivation: The electron-withdrawing nature of the nitrile reduces the electron density of the aromatic system, making it less susceptible to electrophilic aromatic substitution compared to unsubstituted indole.[6]

  • Enhanced Nitrile Electrophilicity: The carbon atom of the nitrile group is electron-deficient (electrophilic), making it a prime target for nucleophilic attack.[7]

  • Excited State Properties: The electronic structure of 5-cyanoindole has been studied using spectroscopy, revealing that its lowest excited singlet state is of La character, a contrast to most other indole derivatives.[8][9][10] This property is relevant for applications in materials science, such as in fluorescent probes and organic light-emitting diodes (OLEDs).[3]

G 5_cyanoindole 5-Cyanoindole Electron-Withdrawing Cyano Group (-CN) Indole Ring Nitrile Group indole_reactivity Indole Ring Reactivity Deactivated towards Electrophilic Substitution 5_cyanoindole:f1->indole_reactivity influences nitrile_reactivity Nitrile Group Reactivity Prone to Nucleophilic Addition 5_cyanoindole:f1->nitrile_reactivity activates

Caption: Electronic influence of the 5-cyano group.

Core Reactivity

The reactivity of 5-cyanoindole can be categorized into two main areas: reactions involving the indole ring and reactions of the carbonitrile group itself.

While deactivated, the indole ring of 5-cyanoindole can still undergo electrophilic substitution reactions, although typically requiring harsher conditions than indole.[11] Due to the directing effects of the pyrrole nitrogen, substitution is expected to occur preferentially at the C3 position.

The nitrile group is a versatile functional group that undergoes a variety of transformations.

A. Nucleophilic Addition

Nucleophilic addition is a characteristic reaction of nitriles, where a nucleophile attacks the electrophilic carbon atom of the -C≡N triple bond.[7][12] This initial addition breaks one of the pi bonds, forming an intermediate imine anion, which can then be protonated or react further.

Table 2: Examples of Nucleophilic Addition to Nitriles

NucleophileReagent TypeIntermediate ProductFinal Product (after hydrolysis)
Hydride Ion (H⁻)LiAlH₄, NaBH₄IminePrimary Amine
Grignard Reagent (R-MgX)OrganometallicImineKetone
Cyanide Ion (CN⁻)Cyanohydrin ReactionCyanohydrinα-Hydroxy Carboxylic Acid
Alcohols (ROH)Pinner ReactionImidateEster
  • Experimental Protocol: General Reduction to 5-(Aminomethyl)indole

    • Suspension: Suspend Lithium Aluminum Hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Addition: Slowly add a solution of 5-cyanoindole in anhydrous THF to the LiAlH₄ suspension at 0°C.

    • Reflux: After the addition is complete, warm the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

    • Quenching: Cool the reaction to 0°C and carefully quench by sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

    • Filtration: Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.

    • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-(aminomethyl)indole, which can be further purified by chromatography or crystallization.

G Start 5-Cyanoindole (R-C≡N) Intermediate Intermediate Imine Anion [R-C(Nu)=N]⁻ Start->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Intermediate Product Final Product (e.g., Imine, Ketone, Amine) Intermediate->Product Hydrolysis or Work-up Protonation Protonation (H⁺) Protonation->Product

Caption: General mechanism of nucleophilic addition.

B. Hydrolysis

The nitrile group can be hydrolyzed to either a carboxylic acid or an amide under acidic or basic conditions. This provides a synthetic route to 5-carboxyindole or 5-carboxamidoindole, which are also valuable intermediates.

C. Cycloaddition Reactions

The carbon-nitrogen triple bond of the 5-cyano group can participate in cycloaddition reactions.[3][13] For example, [3+2] cycloadditions with azides can yield tetrazole derivatives, which are important pharmacophores in drug design. This type of reaction significantly expands the structural diversity achievable from the 5-cyanoindole starting material.[14]

Applications in Drug Development and Research

5-Cyanoindole is a key intermediate in the synthesis of numerous pharmaceutical compounds.[2][3] Its utility stems from the ability to transform the cyano group into other functionalities like amines or carboxylic acids, which are common in bioactive molecules.

  • Vilazodone: 5-Cyanoindole is a crucial building block for the synthesis of Vilazodone, a medication used to treat major depressive disorder.[2]

  • Enzyme Inhibitors: The 5-cyanoindole scaffold has been identified as a component of various enzyme inhibitors.[15][16]

  • Biochemical Probes: The nitrile group has a distinct infrared (IR) stretching frequency, making 5-cyanotryptophan (an amino acid derivative of 5-cyanoindole) a useful IR probe for studying protein structure and dynamics.[17]

Conclusion

The 5-carbonitrile group imparts a rich and versatile reactivity to the indole ring. Its strong electron-withdrawing nature deactivates the aromatic core to electrophilic attack while simultaneously activating the nitrile carbon for a wide range of nucleophilic additions. Transformations such as reduction, hydrolysis, and cycloaddition further enhance its synthetic utility. This multifaceted reactivity, coupled with its role as a precursor to key pharmaceutical agents, solidifies 5-cyanoindole's position as a high-value scaffold for professionals in chemical research and drug development.

References

An In-depth Technical Guide on the Investigation of 2,3-Dioxoindoline-5-carbonitrile Tautomerism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds with a wide array of applications in medicinal chemistry and drug development.[1] Their diverse biological activities, including anticancer, antiviral, and antimicrobial properties, make them a focal point of intensive research.[1][2] A key chemical feature of isatins is their ability to exist in different tautomeric forms, which can significantly influence their physicochemical properties, reactivity, and biological interactions. This guide focuses on the investigation of tautomerism in a specific derivative, 2,3-Dioxoindoline-5-carbonitrile (also known as isatin-5-carbonitrile), a molecule of interest due to the electron-withdrawing nature of the nitrile group at the 5-position.

The primary tautomeric equilibrium in isatins is the lactam-lactim tautomerism, involving the migration of a proton between the nitrogen atom of the indole ring and the oxygen atom of the C2-carbonyl group.[1] In the solid state, the lactam form is generally predominant.[1] However, in solution, the equilibrium can be influenced by factors such as solvent polarity. The existence of the lactim form is supported by the formation of O-alkyl ethers.[1]

This technical guide provides a comprehensive overview of the experimental and computational methodologies employed to investigate the tautomerism of this compound. While specific quantitative data for this particular derivative is scarce in publicly available literature, this document outlines the established protocols and expected outcomes based on studies of isatin and its other 5-substituted derivatives.

Tautomeric Forms of this compound

The principal tautomeric forms of this compound are the lactam and lactim forms. The lactam form possesses a ketone and an amide group, while the lactim form contains a hydroxyl group and an imine functionality. A third, less common enol tautomer involving the C3-carbonyl group could also be considered.

Tautomers Lactam Lactam (this compound) Lactim Lactim (3-Oxo-2-hydroxy-3H-indol-5-carbonitrile) Lactam->Lactim Proton Transfer Enol Enol (2,3-Dihydroxy-1H-indole-5-carbonitrile) Lactam->Enol Proton Transfer

Figure 1: Principal tautomeric forms of this compound.

Experimental Investigation of Tautomerism

The experimental elucidation of tautomeric equilibria relies on a combination of spectroscopic techniques that can differentiate between the distinct structural features of each tautomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution.[3] The chemical shifts of protons and carbons are highly sensitive to their local electronic environment, which differs significantly between the lactam and lactim forms.

¹H NMR Spectroscopy:

  • N-H Proton: The lactam tautomer exhibits a characteristic signal for the N-H proton, typically in the downfield region (δ 10-12 ppm) in aprotic solvents like DMSO-d₆. For this compound, a chemical shift of approximately δ 11.30 ppm has been reported for the N-H proton in DMSO-d₆.

  • O-H Proton: The lactim tautomer would show a signal for the O-H proton, the chemical shift of which can vary depending on the solvent and concentration due to hydrogen bonding.

  • Aromatic Protons: The chemical shifts of the aromatic protons on the benzene ring will also differ between the two tautomers due to changes in the electron distribution.

¹³C NMR Spectroscopy:

  • Carbonyl Carbons: The C2 and C3 carbonyl carbons in the lactam form will have distinct chemical shifts in the downfield region (typically >160 ppm). In the lactim form, the C2 carbon would be shifted upfield due to its attachment to a hydroxyl group, while the C3 carbon would remain in the carbonyl region.

Quantitative Analysis: The relative concentrations of the tautomers in solution can be determined by integrating the respective characteristic NMR signals.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to a known concentration (typically 5-10 mg/mL).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For quantitative ¹H NMR (qNMR), ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to allow for full relaxation and accurate integration.

  • Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Perform baseline correction and phase correction.

  • Signal Assignment: Assign the signals to the respective protons and carbons of the tautomeric forms, aided by 2D NMR techniques like COSY, HSQC, and HMBC if necessary.

  • Quantification: Integrate the well-resolved signals corresponding to each tautomer. The ratio of the integrals will correspond to the molar ratio of the tautomers in solution.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh Compound Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve H1_NMR Acquire ¹H NMR Dissolve->H1_NMR C13_NMR Acquire ¹³C NMR Dissolve->C13_NMR Process Process Spectra H1_NMR->Process C13_NMR->Process TwoD_NMR Acquire 2D NMR (optional) Assign Assign Signals Process->Assign Assign->TwoD_NMR Integrate Integrate Signals Assign->Integrate Quantify Quantify Tautomer Ratio Integrate->Quantify

Figure 2: Experimental workflow for NMR-based tautomer analysis.
Infrared (IR) Spectroscopy

IR spectroscopy can provide evidence for the presence of different functional groups in the tautomers.

  • Lactam Form: Characterized by two distinct C=O stretching vibrations (amide and ketone) typically in the range of 1700-1770 cm⁻¹, and an N-H stretching vibration around 3200-3400 cm⁻¹.

  • Lactim Form: Would show an O-H stretching band (around 3200-3600 cm⁻¹) and a C=N stretching vibration (around 1620-1680 cm⁻¹), with the disappearance of one of the C=O bands.

Experimental Protocol for IR Analysis:

  • Sample Preparation: Prepare the sample as a KBr pellet or as a solution in a suitable solvent (e.g., CCl₄, CH₂Cl₂).

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in the different tautomers.

Computational Investigation of Tautomerism

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the relative stabilities of tautomers and predicting their spectroscopic properties.[2]

Methodology:

  • Structure Optimization: The geometries of the lactam, lactim, and other potential tautomers of this compound are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

  • Energy Calculation: The single-point energies of the optimized structures are calculated to determine their relative stabilities. The tautomer with the lowest energy is the most stable. Solvation effects can be included using continuum solvation models like the Polarizable Continuum Model (PCM).

  • Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface (no imaginary frequencies) and to predict the IR spectra.

  • NMR Chemical Shift Prediction: The NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted shifts can be compared with experimental data to aid in signal assignment.

DFT_Workflow Input Input Structures of Tautomers Opt Geometry Optimization (DFT/B3LYP) Input->Opt Energy Single-Point Energy Calculation Opt->Energy Freq Frequency Calculation Opt->Freq NMR NMR Chemical Shift Calculation (GIAO) Opt->NMR Results Relative Stabilities Predicted Spectra Energy->Results Freq->Results NMR->Results

Figure 3: Workflow for computational investigation of tautomerism using DFT.

Quantitative Data Summary (Hypothetical Data for Illustrative Purposes)

Table 1: Hypothetical Relative Energies of Tautomers from DFT Calculations

TautomerRelative Energy (Gas Phase, kcal/mol)Relative Energy (DMSO, kcal/mol)
Lactam0.000.00
Lactim+5.8+4.2
Enol+12.3+10.5

Table 2: Hypothetical Key Spectroscopic Data for Tautomers

TautomerKey ¹H NMR Signal (ppm)Key ¹³C NMR Signal (ppm)Key IR Band (cm⁻¹)
LactamN-H: ~11.3C2=O: ~165, C3=O: ~185C=O: 1750, 1720; N-H: 3300
LactimO-H: ~9.5C2-OH: ~150, C3=O: ~183O-H: 3400; C=N: 1640
EnolO-H: ~9.8, ~10.2C2-OH: ~148, C3-OH: ~155O-H: 3450, 3420

Biological Significance and Signaling Pathways

While specific signaling pathways for this compound have not been elucidated, the isatin scaffold is known to interact with a variety of biological targets. The tautomeric state of the molecule can be critical for its biological activity as it governs the molecule's shape, hydrogen bonding capabilities, and overall electronic properties.

The electron-withdrawing nitrile group at the 5-position is expected to modulate the electronic properties of the isatin core, potentially influencing its interaction with biological targets. For instance, the nitrile group can act as a hydrogen bond acceptor.

Isatin derivatives have been reported to inhibit various enzymes, including kinases, caspases, and histone deacetylases (HDACs). The specific tautomer present may exhibit preferential binding to the active site of an enzyme.

Signaling_Pathway cluster_molecule This compound cluster_targets Potential Biological Targets cluster_effects Cellular Effects Lactam Lactam Tautomer Kinases Kinases Lactam->Kinases HDACs HDACs Lactam->HDACs Lactim Lactim Tautomer Caspases Caspases Lactim->Caspases CellCycle Cell Cycle Arrest Kinases->CellCycle Apoptosis Apoptosis Caspases->Apoptosis AntiInflammatory Anti-inflammatory Response HDACs->AntiInflammatory

Figure 4: Hypothetical signaling interactions of tautomers.

Conclusion

The investigation of tautomerism in this compound is crucial for a comprehensive understanding of its chemical behavior and biological activity. This technical guide has outlined the primary experimental and computational methodologies for such an investigation. While specific quantitative data for this compound remains to be published, the protocols and expected findings detailed herein, based on analogous isatin derivatives, provide a robust framework for researchers in the field. Future studies are warranted to experimentally determine the tautomeric equilibrium of this compound and to elucidate its specific interactions with biological targets, which will undoubtedly contribute to the rational design of novel therapeutic agents based on the versatile isatin scaffold.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,3-Dioxoindoline-5-carbonitrile via Sandmeyer Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2,3-dioxoindoline-5-carbonitrile, also known as isatin-5-carbonitrile, utilizing the Sandmeyer reaction. The Sandmeyer reaction is a versatile and widely used chemical process for the transformation of an aromatic amino group into various functionalities, including a nitrile group, via the formation of a diazonium salt intermediate.[1][2] This application note outlines the necessary reagents, equipment, and a step-by-step procedure for the successful synthesis of this valuable heterocyclic compound, which serves as a key building block in medicinal chemistry and drug discovery.

Introduction

This compound is a derivative of isatin (1H-indole-2,3-dione), a privileged scaffold in medicinal chemistry known for its broad range of biological activities. The introduction of a nitrile group at the 5-position of the isatin core can significantly modulate its pharmacological properties, making it a desirable synthon for the development of novel therapeutic agents. The Sandmeyer reaction provides a classical and effective method for the introduction of a cyano group onto an aromatic ring, proceeding through the diazotization of a primary aromatic amine followed by reaction with a cyanide salt, typically in the presence of a copper(I) catalyst.[2] This protocol details the synthesis of this compound from 5-amino-1H-indole-2,3-dione (5-aminoisatin).

Experimental Protocol

The synthesis of this compound is a two-step process involving the initial diazotization of 5-amino-1H-indole-2,3-dione, followed by the Sandmeyer cyanation reaction.

Materials and Equipment:

  • 5-amino-1H-indole-2,3-dione

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN)

  • Distilled water

  • Ice

  • Round-bottom flasks

  • Magnetic stirrer with stirring bar

  • Dropping funnel

  • Beakers

  • Buchner funnel and filter paper

  • pH paper

  • Standard laboratory glassware and personal protective equipment (PPE)

Procedure:

Step 1: Diazotization of 5-amino-1H-indole-2,3-dione

  • In a clean, dry round-bottom flask, carefully add 5-amino-1H-indole-2,3-dione to a pre-cooled solution of concentrated sulfuric acid and water at 0-5 °C with constant stirring.

  • Maintain the temperature of the mixture between 0 and 5 °C using an ice bath.

  • In a separate beaker, prepare a solution of sodium nitrite in distilled water.

  • Slowly add the sodium nitrite solution dropwise to the stirred solution of 5-aminoisatin, ensuring the temperature does not exceed 5 °C.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt.

Step 2: Sandmeyer Cyanation

  • In a separate, larger round-bottom flask, prepare a solution of copper(I) cyanide and sodium cyanide in water. Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly and carefully add the freshly prepared, cold diazonium salt solution from Step 1 to the copper(I) cyanide solution. The addition should be done portion-wise to control the evolution of nitrogen gas.

  • After the complete addition, allow the reaction mixture to warm up to room temperature and then heat it to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture to room temperature and then neutralize it carefully with a suitable base (e.g., sodium carbonate solution) to a pH of approximately 7.

  • The precipitated crude product, this compound, is then collected by vacuum filtration.

  • Wash the crude product with cold water to remove any inorganic impurities.

  • The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that these values are representative and may be optimized for specific laboratory conditions.

ParameterValue
Starting Material 5-amino-1H-indole-2,3-dione
Molar Mass of Starting Material162.15 g/mol
Amount of Starting Material10.0 g (0.0617 mol)
Diazotization Reagents
Concentrated Sulfuric Acid25 mL
Sodium Nitrite4.5 g (0.0652 mol)
Reaction Temperature (Diazotization)0-5 °C
Reaction Time (Diazotization)30 minutes
Cyanation Reagents
Copper(I) Cyanide6.1 g (0.0681 mol)
Sodium Cyanide3.3 g (0.0673 mol)
Reaction Temperature (Cyanation)50-60 °C
Reaction Time (Cyanation)1-2 hours
Product This compound
Molar Mass of Product172.14 g/mol
Theoretical Yield10.62 g
Typical Reported Yield 60-70%

Mandatory Visualization

Experimental Workflow Diagram

Sandmeyer_Synthesis_Workflow Workflow for the Sandmeyer Synthesis of this compound cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Sandmeyer Cyanation start Start with 5-amino-1H-indole-2,3-dione add_acid Dissolve in cold H₂SO₄/H₂O (0-5 °C) start->add_acid add_nitrite Add NaNO₂ solution dropwise (0-5 °C) add_acid->add_nitrite stir_diazotization Stir for 30 min at 0-5 °C add_nitrite->stir_diazotization diazonium_salt Formation of Diazonium Salt stir_diazotization->diazonium_salt add_diazonium Add diazonium salt solution diazonium_salt->add_diazonium Transfer to Cyanation Step prep_cu_cyanide Prepare CuCN/NaCN solution (0-5 °C) prep_cu_cyanide->add_diazonium warm_react Warm to RT, then heat to 50-60 °C add_diazonium->warm_react neutralize Neutralize with base warm_react->neutralize filter_wash Filter and wash the crude product neutralize->filter_wash purify Recrystallize to obtain pure product filter_wash->purify final_product This compound purify->final_product

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway Diagram

Sandmeyer_Mechanism Simplified Mechanism of the Sandmeyer Cyanation cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products diazonium Aryl Diazonium Salt (Ar-N₂⁺) aryl_radical Aryl Radical (Ar•) diazonium->aryl_radical Single Electron Transfer from Cu(I) n2_gas Nitrogen Gas (N₂) diazonium->n2_gas Decomposition cu_cyanide Copper(I) Cyanide (CuCN) cu_complex [Cu(CN)₂]⁻ Complex cu_cyanide->cu_complex Forms complex aryl_nitrile Aryl Nitrile (Ar-CN) aryl_radical->aryl_nitrile Reaction with [Cu(CN)₂]⁻

Caption: Simplified mechanism of the Sandmeyer cyanation reaction.

References

Application Notes and Protocols for the Synthesis of Spiro[indoline-3,4'-dithiine]-5'-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of spiro[indoline-3,4'-dithiine]-5'-carbonitrile derivatives, a class of heterocyclic compounds with potential applications in medicinal chemistry. The primary focus is on a multi-component reaction strategy, which offers an efficient and atom-economical approach to this spirocyclic system.

Introduction

Spiro[indoline-3,4'-dithiine]-5'-carbonitrile derivatives are a class of complex heterocyclic compounds that have garnered interest in the field of medicinal chemistry. The core structure, featuring a spiro fusion of an indoline and a dithiine ring, presents a unique three-dimensional scaffold for the development of novel therapeutic agents. Research has indicated that these compounds exhibit promising biological activities.[1]

The synthesis of these derivatives is most effectively achieved through a one-pot, multi-component reaction. This approach involves the condensation of an isatin derivative, malononitrile, and a dithiine precursor, often generated in situ from carbon disulfide and an active methylene compound. The use of catalysts, particularly magnetic nanoparticle-supported catalysts, has been shown to enhance the efficiency and recyclability of this transformation.[1][2]

These notes will detail the prevalent synthetic methodologies, provide comprehensive experimental protocols, and present quantitative data to aid researchers in the successful synthesis and exploration of these novel compounds.

Synthetic Methodologies

The dominant and most efficient method for the synthesis of 2-oxospiro[indoline-3,4'-[2][3]dithiine]-5'-carbonitrile derivatives is a one-pot, three-component reaction. This reaction typically involves:

  • Isatin Derivatives: The foundational building block providing the indoline core.

  • Malononitrile: A source of two carbon atoms and the nitrile functionality.

  • Carbon Disulfide and an Active Methylene Compound: These react in situ to form a dithiocarboxylate intermediate, which is the precursor to the dithiine ring.

The reaction is often facilitated by a catalyst to improve yields and reaction times. A notable example is the use of a copper-functionalized magnetic nanoparticle catalyst, which allows for easy separation and reuse.[1][2]

Reaction Scheme:

A general representation of the multi-component reaction is as follows:

Data Presentation

The following table summarizes the quantitative data for the synthesis of various 2-oxospiro[indoline-3,4'-[2][3]dithiine]-5'-carbonitrile derivatives using a magnetic nanoparticle-supported copper catalyst (Fe3O4@gly@CE@spiro-dithiine@Cu(NO3)2).

EntryIsatin Derivative (R)Active Methylene CompoundTime (h)Yield (%)
1HBarbituric acid495
25-BrBarbituric acid492
35-ClBarbituric acid4.590
45-CH3Barbituric acid588
55-NO2Barbituric acid5.585
6HThiobarbituric acid496
75-BrThiobarbituric acid494
85-ClThiobarbituric acid4.591
95-CH3Thiobarbituric acid590
105-NO2Thiobarbituric acid5.587

Experimental Protocols

Protocol 1: Synthesis of 2-oxospiro[indoline-3,4'-[2][3]dithiine]-5'-carbonitrile derivatives using a Magnetic Nanoparticle Catalyst

This protocol is adapted from the work of Moghaddam-Manesh et al.[1][2]

Materials:

  • Substituted Isatin (1 mmol)

  • Malononitrile (1 mmol, 0.066 g)

  • Barbituric acid or Thiobarbituric acid (1 mmol)

  • Carbon Disulfide (1 mmol, 0.076 g)

  • Fe3O4@gly@CE@spiro-dithiine@Cu(NO3)2 catalyst (0.02 g)

  • Ethanol (10 mL)

Procedure:

  • To a 25 mL round-bottom flask, add the substituted isatin (1 mmol), malononitrile (1 mmol), barbituric acid or thiobarbituric acid (1 mmol), carbon disulfide (1 mmol), and the magnetic nanoparticle catalyst (0.02 g).

  • Add 10 mL of ethanol to the flask.

  • Stir the mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, use a magnet to hold the catalyst at the bottom of the flask and decant the solution.

  • Wash the catalyst with ethanol (2 x 5 mL) and add the washings to the decanted solution.

  • Evaporate the solvent from the combined solution under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain the pure spiro[indoline-3,4'-dithiine]-5'-carbonitrile derivative.

  • The magnetic catalyst can be washed with ethanol, dried, and reused for subsequent reactions.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and isolation of spiro[indoline-3,4'-dithiine]-5'-carbonitrile derivatives.

experimental_workflow reagents Reactants: - Isatin Derivative - Malononitrile - CS2 - Active Methylene Compound - Catalyst reaction Reaction in Ethanol (Room Temperature) reagents->reaction workup Catalyst Separation (Magnetic Decantation) reaction->workup purification Purification (Recrystallization) workup->purification product Pure Spiro Product purification->product

General experimental workflow for the synthesis.
Proposed Signaling Pathway/Reaction Mechanism

The proposed mechanism for the multi-component synthesis of spiro[indoline-3,4'-dithiine]-5'-carbonitrile derivatives is depicted below.

reaction_mechanism cluster_dithiine_formation Dithiine Precursor Formation cluster_spirocyclization Spirocyclization cs2 CS2 dithiocarboxylate Dithiocarboxylate Intermediate cs2->dithiocarboxylate + active_methylene Active Methylene Compound (e.g., Barbituric Acid) active_methylene->dithiocarboxylate + Base knoevenagel Knoevenagel Adduct dithiocarboxylate->knoevenagel isatin Isatin isatin->knoevenagel + Malononitrile malononitrile Malononitrile michael_adduct Michael Adduct knoevenagel->michael_adduct + Dithiocarboxylate Intermediate (Michael Addition) spiro_product Spiro[indoline-3,4'-dithiine] -5'-carbonitrile michael_adduct->spiro_product Intramolecular Cyclization & Tautomerization

Proposed reaction mechanism for the synthesis.

References

Application Notes and Protocols for Cellular Assays Using 2,3-Dioxoindoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dioxoindoline-5-carbonitrile, a derivative of the versatile isatin (1H-indole-2,3-dione) scaffold, represents a promising starting point for the development of novel cellular assays and drug discovery programs. The isatin core is recognized as a "privileged structure" in medicinal chemistry, known for its ability to interact with a wide array of biological targets.[1] The incorporation of a carbonitrile group at the 5-position significantly enhances its potential, as this electron-withdrawing group can increase the molecule's binding affinity and specificity for enzyme active sites through hydrogen bonding and other non-covalent interactions.[1]

Isatin derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2] Notably, compounds with similar structures have been investigated as inhibitors of key cellular signaling molecules, such as kinases like PI3K/mTOR, and enzymes crucial for bacterial survival.[1][3]

These application notes provide detailed protocols for two fundamental cellular assays to explore the bioactivity of this compound: a primary anti-proliferative screen against cancer cell lines and a targeted cellular kinase inhibition assay.

Application Note 1: Anti-proliferative Activity Screening in Cancer Cell Lines

Objective: To determine the cytotoxic and anti-proliferative effects of this compound on various human cancer cell lines. This assay serves as a primary screen to identify potential anticancer activity and determine the compound's potency (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified by spectrophotometry. A decrease in formazan production is proportional to the number of viable cells, indicating either cytotoxicity or inhibition of proliferation.

Potential Signaling Pathway Involvement:

Based on the activities of related isatin and 5-carbonitrile derivatives, this compound could potentially exert anti-proliferative effects by inhibiting key signaling pathways involved in cell growth and survival, such as the PI3K/mTOR pathway.[3]

PI3K_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  Converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT TSC TSC1/TSC2 AKT->TSC Rheb Rheb-GTP TSC->Rheb  Inhibits mTORC1 mTORC1 Rheb->mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Inhibition Released Inhibitor 2,3-Dioxoindoline- 5-carbonitrile Inhibitor->PI3K  Potential Target Inhibitor->mTORC1  Potential Target

Caption: Potential inhibition of the PI3K/mTOR signaling pathway.

Protocol 1: MTT Assay for Cell Viability

Materials and Reagents
  • This compound

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader (570 nm)

Experimental Workflow

Caption: Workflow for the MTT cell viability assay.

Procedure
  • Cell Seeding:

    • Culture selected cancer cell lines to ~80% confluency.

    • Harvest cells using trypsin-EDTA, neutralize, and count using a hemocytometer.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in the wells is ≤ 0.5%.

    • Include a "vehicle control" (medium with DMSO) and a "no-cell" blank control.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.

    • Incubate for 48 to 72 hours.

  • MTT Assay and Data Collection:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing for formazan crystal formation.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis
  • Subtract the average absorbance of the blank wells from all other wells.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance of Treated / Absorbance of Vehicle Control) * 100

  • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation

Table 1: Anti-proliferative Activity (IC50) of this compound

Cell Line Tissue of Origin IC50 (µM) after 48h
MCF-7 Breast Cancer e.g., 12.5 ± 1.8
A549 Lung Cancer e.g., 25.3 ± 3.1
HCT116 Colon Cancer e.g., 8.7 ± 1.2
Sunitinib (Control) - e.g., 8.1 ± 0.9

Data are presented as mean ± standard deviation from three independent experiments.

Application Note 2: Cellular Kinase Inhibition Assay

Objective: To determine if this compound can inhibit the activity of a specific protein kinase (e.g., Akt, mTOR) within a cellular context.

Principle: An In-Cell Western™ or similar immunofluorescence-based assay can quantify the phosphorylation of a specific kinase substrate. Cells are treated with the compound, followed by stimulation with a growth factor to activate the kinase pathway. The cells are then fixed, and antibodies specific to both the total and phosphorylated forms of a downstream target (e.g., S6 ribosomal protein for the mTOR pathway) are used for detection. The ratio of phosphorylated to total protein provides a measure of kinase activity. A decrease in this ratio indicates inhibition.

Protocol 2: In-Cell Western Assay for Kinase Inhibition

Materials and Reagents
  • This compound

  • Serum-starved cells (e.g., HeLa or a relevant cancer line)

  • Growth factor for stimulation (e.g., IGF-1 or EGF)

  • Primary antibodies (e.g., Rabbit anti-phospho-S6 and Mouse anti-total-S6)

  • Fluorescently-labeled secondary antibodies (e.g., IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse)

  • Formaldehyde (3.7%)

  • Triton X-100 (0.1%)

  • Blocking buffer (e.g., Odyssey® Blocking Buffer)

  • 96-well clear bottom plates

  • Infrared imaging system (e.g., LI-COR® Odyssey®)

Experimental Workflow

Caption: Workflow for an In-Cell Western kinase assay.

Procedure
  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and grow to ~90% confluency.

    • Serum-starve the cells for 4-6 hours to reduce basal kinase activity.

    • Pre-treat cells with various concentrations of this compound for 1 hour.

    • Stimulate the kinase pathway by adding a growth factor (e.g., 100 ng/mL IGF-1) for 30 minutes.

  • Fixing and Staining:

    • Fix cells by adding 3.7% formaldehyde for 20 minutes.

    • Wash with PBS and permeabilize with 0.1% Triton X-100 for 5 minutes.

    • Block for 1.5 hours with blocking buffer.

    • Incubate with a cocktail of primary antibodies (e.g., anti-phospho-S6 and anti-total-S6) overnight at 4°C.

    • Wash and incubate with the corresponding fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Imaging and Analysis:

    • Wash the plate thoroughly and allow it to dry.

    • Scan the plate using an infrared imaging system to detect signals from both secondary antibodies.

    • Quantify the intensity of the phospho-protein and total-protein signals.

    • Calculate the ratio of phospho- to total-protein for each well.

    • Normalize the data to the stimulated control (no compound) to determine the percent inhibition.

Data Presentation

Table 2: Inhibition of mTORC1 Signaling by this compound

Compound Concentration (µM) Phospho-S6 / Total-S6 Ratio (Normalized) % Inhibition
0 (Vehicle) 1.00 0
0.1 e.g., 0.95 e.g., 5%
1 e.g., 0.78 e.g., 22%
10 e.g., 0.45 e.g., 55%
100 e.g., 0.15 e.g., 85%

Data are representative of a typical dose-response experiment.

References

Application Notes and Protocols for N-Alkylation of 2,3-Dioxoindoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation of the 2,3-dioxoindoline-5-carbonitrile ring, a key scaffold in medicinal chemistry. The following sections outline two common and effective methods for this transformation: a classical approach using alkyl halides under basic conditions and the Mitsunobu reaction, offering alternative selectivity and substrate scope.

Introduction

The this compound, also known as isatin-5-carbonitrile, is a versatile building block in the synthesis of various biologically active compounds. N-alkylation of the isatin core is a crucial step in modifying its pharmacological properties, including potency, selectivity, and pharmacokinetic profile.[1] The electron-withdrawing nature of the nitrile group at the 5-position can influence the reactivity of the indole nitrogen, making the selection of an appropriate N-alkylation strategy essential for successful synthesis.

Method 1: N-Alkylation using Alkyl Halides with a Base

This is the most common and straightforward method for N-alkylation of isatins. The reaction proceeds via the deprotonation of the indole nitrogen by a base to form the corresponding anion, which then acts as a nucleophile and attacks the alkyl halide in an SN2 reaction. Common bases used include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH) in polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP).[2][3] Microwave irradiation can be employed to significantly reduce reaction times and improve yields.[2]

Experimental Protocol: Conventional Heating
  • Reagent Preparation : To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol, 1.0 eq.).

  • Solvent and Base Addition : Add anhydrous DMF (10 mL) to the flask, followed by the addition of potassium carbonate (1.3 mmol, 1.3 eq.).

  • Reaction Initiation : Stir the mixture at room temperature for 30 minutes to facilitate the formation of the isatin anion.

  • Alkylating Agent Addition : Add the desired alkyl halide (1.1 mmol, 1.1 eq.) to the reaction mixture.

  • Heating : Heat the reaction mixture to 70-80°C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up : Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Product Isolation : Collect the precipitated product by vacuum filtration, wash with water, and dry under vacuum.

  • Purification : If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Experimental Protocol: Microwave-Assisted Synthesis
  • Reaction Setup : In a microwave-safe vessel, combine this compound (1.0 mmol, 1.0 eq.), potassium carbonate (1.3 mmol, 1.3 eq.), and the alkyl halide (1.1 mmol, 1.1 eq.).

  • Solvent Addition : Add a few drops of DMF or NMP to create a slurry.

  • Microwave Irradiation : Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable power (e.g., 300 W) for a short duration (e.g., 3-15 minutes), monitoring the reaction progress.[3]

  • Work-up and Purification : After cooling, follow the same work-up and purification procedure as described for the conventional heating method.

Data Presentation: N-Alkylation with Alkyl Halides
EntryAlkyl HalideBaseSolventMethodTimeTemp (°C)Yield (%)Reference
1Methyl IodideK₂CO₃DMFConventional1.5-2 h7080[3][4]
2Ethyl IodideK₂CO₃DMFConventional1.5-2 h7078[3][4]
3Benzyl ChlorideK₂CO₃DMFConventional1 h12082[5]
4Methyl IodideK₂CO₃DMFMicrowave3 min-95[2][5]
5Ethyl IodideK₂CO₃DMFMicrowave3 min-90[2][5]
6Benzyl ChlorideK₂CO₃DMFMicrowave5 min-96[2][5]
7Benzyl ChlorideCs₂CO₃DMFMicrowave5 min-93[2]

Experimental Workflow: N-Alkylation with Alkyl Halide

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine Isatin-5-carbonitrile, Base (e.g., K₂CO₃), and Solvent (e.g., DMF) start->reagents 1. stir Stir at RT (30 min) reagents->stir 2. add_alkyl_halide Add Alkyl Halide stir->add_alkyl_halide 3. heat Heat (Conventional) or Irradiate (Microwave) add_alkyl_halide->heat 4. cool Cool to RT heat->cool 5. quench Pour into Ice Water cool->quench 6. filter Filter Precipitate quench->filter 7. dry Dry Product filter->dry 8. purify Purify (Recrystallization/Chromatography) dry->purify 9. end End purify->end 10.

Caption: Workflow for N-alkylation using an alkyl halide.

Method 2: Mitsunobu Reaction

The Mitsunobu reaction provides an alternative for N-alkylation, particularly when using alcohols as the alkylating agent.[6] This reaction typically employs a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7][8] The reaction proceeds with inversion of configuration at the alcohol's stereocenter, which is a key advantage for stereospecific synthesis.[6][9]

Experimental Protocol: Mitsunobu Reaction
  • Reagent Preparation : In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 mmol, 1.0 eq.), the desired primary or secondary alcohol (1.1 mmol, 1.1 eq.), and triphenylphosphine (1.5 mmol, 1.5 eq.) in anhydrous tetrahydrofuran (THF, 10 mL).

  • Cooling : Cool the mixture to 0°C in an ice bath.

  • Azodicarboxylate Addition : Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 mmol, 1.5 eq.) dropwise to the cooled solution.

  • Reaction : Allow the reaction mixture to warm to room temperature and stir for 6-8 hours, or until TLC indicates the consumption of the starting material.

  • Work-up : Concentrate the reaction mixture under reduced pressure.

  • Purification : Purify the residue by column chromatography on silica gel to remove the triphenylphosphine oxide and hydrazine byproducts and to isolate the N-alkylated product.

Data Presentation: Mitsunobu Reaction

Quantitative data for the Mitsunobu reaction on this compound is less commonly reported in generalized tables. Yields are typically moderate to high, ranging from 50% to 90%, and are highly dependent on the specific alcohol substrate used.

Experimental Workflow: Mitsunobu Reaction

Mitsunobu_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine Isatin-5-carbonitrile, Alcohol, PPh₃, and Anhydrous THF start->reagents 1. cool Cool to 0°C reagents->cool 2. add_diad Add DIAD Dropwise cool->add_diad 3. stir Stir at RT (6-8 h) add_diad->stir 4. concentrate Concentrate in vacuo stir->concentrate 5. purify Purify by Column Chromatography concentrate->purify 6. end End purify->end 7.

Caption: Workflow for the Mitsunobu N-alkylation reaction.

Conclusion

The choice of N-alkylation method for this compound depends on the desired alkyl group and the availability of starting materials. The use of alkyl halides with a base is a robust and widely applicable method, with the microwave-assisted variation offering significant advantages in terms of reaction time and efficiency. The Mitsunobu reaction provides a valuable alternative for the direct use of alcohols, especially when stereochemical control is desired. The protocols and data presented herein serve as a comprehensive guide for researchers in the synthesis of novel N-alkylated this compound derivatives for drug discovery and development.

References

Application Notes and Protocols for the Multicomponent Synthesis of 2,3-Dioxoindoline-5-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,3-dioxoindoline (isatin) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] The incorporation of a carbonitrile group at the 5-position of the isatin ring can significantly enhance the therapeutic potential of these molecules. The electron-withdrawing nature of the nitrile group can influence the molecule's interaction with biological targets, potentially leading to increased potency and selectivity.[1] Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecules, such as 2,3-dioxoindoline-5-carbonitrile analogs, in a single step from three or more starting materials. This approach offers significant advantages over traditional linear synthesis, including reduced reaction times, lower costs, and greater molecular diversity.

These application notes provide detailed protocols for the synthesis of this compound analogs via three-component reactions, focusing on the generation of spirooxindole-pyrrolidine derivatives. Additionally, we present data on the biological activities of these analogs, particularly as inhibitors of key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) pathways.

Synthetic Protocols

Three-Component Synthesis of Spiro[indoline-3,2'-pyrrolidin]-2-one Analogs

One of the most efficient methods for the synthesis of spirooxindole-pyrrolidine derivatives is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and a dipolarophile.[2][3][4] The azomethine ylide is generated in situ from the condensation of this compound and an amino acid.

Experimental Workflow:

G cluster_prep Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up and Purification cluster_analysis Product Characterization A 2,3-Dioxoindoline- 5-carbonitrile D Mixing of Reactants in Solvent (e.g., Methanol) A->D B Amino Acid (e.g., Sarcosine, L-Proline) B->D C Dipolarophile (e.g., DMAD, Chalcone) C->D E Reflux or Stirring at Specified Temperature D->E F In situ Generation of Azomethine Ylide E->F G Monitoring Reaction by TLC F->G Cycloaddition H Precipitation in Ice-Cold Water G->H I Filtration and Washing H->I J Column Chromatography I->J K Spectroscopic Analysis (NMR, IR, MS) J->K L Yield Determination K->L

Caption: General workflow for the three-component synthesis of spirooxindole-pyrrolidine analogs.

Protocol 1: Synthesis of Dimethyl 2-oxo-5-cyanospiro[indoline-3,2'-pyrrolidine]-3',4'-dicarboxylate Analogs

This protocol is adapted from general procedures for the synthesis of spirooxindole-pyrrolidines.

Materials:

  • 5-Cyanoisatin (1 mmol)

  • Sarcosine (1 mmol)

  • Dimethyl acetylenedicarboxylate (DMAD) (1 mmol)

  • Methanol (20 mL)

Procedure:

  • To a solution of 5-cyanoisatin (1 mmol) and sarcosine (1 mmol) in methanol (20 mL), add dimethyl acetylenedicarboxylate (1 mmol).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired spirooxindole-pyrrolidine derivative.

Quantitative Data

The following tables summarize the antiproliferative and enzyme inhibitory activities of representative this compound analogs.

Table 1: Antiproliferative Activity of 5-Cyanospirooxindole Derivatives against Human Cancer Cell Lines

Compound IDCancer Cell LineIC₅₀ (µM)Reference
15n MGC-803 (Gastric)2.98 ± 0.47[5]
PC-3 (Prostate)1.86 ± 0.27[5]
A549 (Lung)8.33 ± 0.92[5]
H1975 (Lung)2.25 ± 0.35[5]
5g MCF-7 (Breast)2.8[6]
6e A549 (Lung)~ 0.09[1]
6h A549 (Lung)~ 0.09[1]

Table 2: Kinase Inhibitory Activity of Spirooxindole Analogs

Compound IDKinase TargetIC₅₀ (µM)Reference
5g EGFR0.026[6][7]
CDK20.301[6][7]
5l EGFR0.067[7]
CDK20.345[7]
5n EGFR0.04[7]
CDK20.557[7]
6e CDK20.0756[1]
6h CDK20.0802[1]
Erlotinib (Ref.) EGFR0.03[7]
Roscovitine (Ref.) CDK20.556[7]

Signaling Pathways

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and survival.[8] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers. The binding of ligands such as Epidermal Growth Factor (EGF) to EGFR leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This, in turn, activates downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and the PI3K/AKT pathways, which promote cell proliferation and inhibit apoptosis.[6][9]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Ligand EGF Ligand->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Inhibitor 2,3-Dioxoindoline- 5-carbonitrile Analog Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound analogs.

CDK2 Signaling Pathway

Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the G1/S phase transition.[10] CDK2 forms a complex with Cyclin E, which then phosphorylates the Retinoblastoma protein (Rb).[11] Phosphorylated Rb releases the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication, leading to cell cycle progression.[11] Inhibition of CDK2 can therefore lead to cell cycle arrest and apoptosis in cancer cells.

CDK2_Pathway cluster_g1 G1 Phase cluster_s S Phase CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Binds & Activates Rb Rb CDK2->Rb Phosphorylates E2F E2F Rb->E2F Releases DNA_Replication DNA Replication E2F->DNA_Replication Promotes Inhibitor 2,3-Dioxoindoline- 5-carbonitrile Analog Inhibitor->CDK2 Inhibits

Caption: Simplified CDK2 signaling pathway and the inhibitory action of this compound analogs.

Conclusion

Multicomponent reactions provide a highly efficient and versatile platform for the synthesis of this compound analogs with significant potential as anticancer agents. The protocols outlined in these application notes offer a straightforward approach to generating libraries of these compounds for further biological evaluation. The presented data highlights the promise of these analogs as potent inhibitors of key cancer-related signaling pathways, such as EGFR and CDK2. Further structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds for the development of novel cancer therapeutics.

References

Application Notes: 2,3-Dioxoindoline-5-carbonitrile as a Versatile Intermediate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,3-Dioxoindoline-5-carbonitrile, also known as 5-cyanoisatin, is a highly valuable and versatile building block in synthetic organic and medicinal chemistry. As a derivative of isatin, it belongs to a class of "privileged structures," molecular frameworks that can bind to a variety of biological targets, leading to a wide spectrum of pharmacological activities.[1] The isatin core itself is found in numerous natural products and has been a cornerstone for the development of compounds with anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][3]

The strategic placement of a carbonitrile group at the 5-position significantly enhances its utility as a chemical intermediate. This electron-withdrawing group modulates the reactivity of the isatin ring system and provides a synthetic handle for further transformations. The key reactive sites of this compound are the highly electrophilic C3-carbonyl group, the adjacent C2-carbonyl, the acidic N-H proton, and the C5-nitrile group. This multi-functional reactivity allows for the construction of a diverse array of complex heterocyclic systems, particularly spirooxindoles, quinolines, and tetrazoles.

Key Applications in Heterocyclic Synthesis:

  • Synthesis of Spirooxindoles: The C3-carbonyl is highly susceptible to nucleophilic attack, making it an ideal electrophile for constructing spirocyclic systems. Spirooxindoles, which contain a sp³-hybridized carbon at the C3-position, are a prominent class of compounds in drug discovery.[4] Multi-component reactions involving this compound and active methylene compounds are a common and efficient strategy for synthesizing these scaffolds.[5][6]

  • Ring Expansion to Quinolines: Through the classic Pfitzinger reaction, the isatin core can be expanded to form quinoline-4-carboxylic acids.[1] The presence of the 5-cyano group on the starting isatin leads to the formation of 7-cyanoquinoline derivatives, further expanding the molecular diversity accessible from this intermediate.

  • Formation of Tetrazole Derivatives: The 5-carbonitrile group can be transformed into a 5-(1H-tetrazol-5-yl) moiety via [2+3] cycloaddition reactions with an azide source.[1] In medicinal chemistry, the tetrazole ring is a well-established bioisostere for the carboxylic acid group, often improving the metabolic stability and pharmacokinetic profile of a drug candidate.[1]

  • Friedel-Crafts and Aldol-type Reactions: The activated C3-carbonyl can react with electron-rich aromatic compounds in Friedel-Crafts-type reactions to form 3-aryl-3-hydroxy-2-oxoindoline derivatives.[1] It also undergoes aldol and Knoevenagel condensations with active methylene compounds.[2]

The resulting heterocyclic compounds derived from this compound are of significant interest to drug development professionals for screening against various therapeutic targets, including kinases, proteases, and viral enzymes.

Visualizing Synthetic Pathways

The versatility of this compound allows for the creation of diverse heterocyclic scaffolds through several key reaction pathways.

G cluster_0 Core Intermediate cluster_1 Reaction Pathways cluster_2 Resulting Heterocyclic Scaffolds A This compound B Multi-component Reaction (e.g., with Malononitrile) A->B C3 Carbonyl Reactivity C Pfitzinger Ring Expansion A->C C2/C3 Carbonyl & Amide Reactivity D [2+3] Cycloaddition (with Azide) A->D C5 Nitrile Reactivity E Nucleophilic Addition (e.g., Grignard) A->E C3 Carbonyl Reactivity F Spirooxindoles B->F G 7-Cyanoquinolines C->G H 5-Tetrazolyl-indoles D->H I 3-Substituted-3-hydroxy- 2-oxoindolines E->I

Caption: Synthetic routes from this compound.

Experimental Protocols and Data

This section provides detailed protocols for key synthetic transformations using this compound as a starting material.

Protocol 1: Synthesis of Spirooxindole Derivatives via a Three-Component Reaction

This protocol describes a general method for the synthesis of spiro[indoline-3,4'-pyran] derivatives, a class of spirooxindoles with significant biological potential. The reaction proceeds via an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization.

General Workflow for Spirooxindole Synthesis

G cluster_workflow Experimental Workflow A 1. Combine Reactants (Isatin, Active Methylene Cmpd, etc.) in Solvent (EtOH) B 2. Add Catalyst (e.g., Triethylamine) A->B C 3. Heat Mixture (Stir at RT or Reflux) B->C D 4. Monitor Reaction (Thin Layer Chromatography) C->D E 5. Isolate Product (Cool & Filter Precipitate) D->E F 6. Purify Product (Wash with Cold EtOH) E->F G 7. Characterize (NMR, HRMS, IR) F->G

Caption: A typical workflow for multi-component spirooxindole synthesis.

Methodology:

  • Reactant Preparation: In a round-bottom flask, combine this compound (1.0 mmol), malononitrile (1.2 mmol), and a third component such as a 1,3-dicarbonyl compound or enamine (1.0 mmol) in ethanol (15 mL).[6]

  • Catalyst Addition: To the stirred suspension, add a catalytic amount of a base, such as triethylamine (2.0 mmol) or piperidine.[6]

  • Reaction: Stir the mixture at room temperature or heat under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration.

  • Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and impurities, then dry under vacuum to yield the pure spirooxindole product.[6]

Quantitative Data for Spirooxindole Synthesis

EntryActive MethyleneThird ComponentCatalystConditionsYield (%)Reference
1MalononitrileN-cyanomethylisoquinolinium saltTriethylamineEtOH, RT, 12hModerate to Good[6]
2MalononitrileMonothiomalonamideTriethylamineEtOH, Hot83%[5]
3MalononitrileBarbituric Acidp-TSAUltrasonicGood[4]
4Malononitrile1,3-Diketone & EnamineAg NanoparticlesWater, 90°C, 15-30 minHigh to Excellent[7]
Protocol 2: Pfitzinger Ring Expansion to a Quinoline Derivative

This protocol outlines the synthesis of a 7-cyanoquinoline-4-carboxylic acid derivative from this compound.

Methodology:

  • Reactant Preparation: Dissolve this compound (1.0 mmol) in an aqueous solution of a strong base (e.g., 30% KOH) and heat the mixture. This step facilitates the hydrolysis of the amide bond.

  • Addition of Carbonyl: To the heated solution, add an equimolar amount of a carbonyl compound (e.g., acetone or acetophenone) (1.0 mmol).

  • Reaction: Continue heating the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Isolation: Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the quinoline-4-carboxylic acid product.

  • Purification: Filter the precipitate, wash with water, and recrystallize from a suitable solvent like ethanol or acetic acid to obtain the pure product.

Protocol 3: Conversion of Nitrile to Tetrazole

This protocol describes the conversion of the 5-cyano group into a 5-(1H-tetrazol-5-yl) ring, a key transformation in medicinal chemistry.[1]

Methodology:

  • Reactant Preparation: Suspend this compound (1.0 mmol) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add an azide source, typically sodium azide (NaN₃, ~3.0 mmol), and an activating agent, such as ammonium chloride (NH₄Cl, ~3.0 mmol) or a Lewis acid catalyst.

  • Reaction: Heat the mixture at a temperature ranging from 80°C to 120°C for 12-24 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: After cooling, pour the reaction mixture into acidified water. The resulting precipitate is collected by filtration.

  • Purification: Wash the crude product with water and recrystallize from an appropriate solvent to yield the pure 5-(1H-tetrazol-5-yl)-1H-indole-2,3-dione.

Application in Drug Discovery: A Representative Signaling Pathway

Isatin-based heterocycles, including spirooxindoles, are known to exhibit potent anticancer activity, often by inhibiting protein kinases that are crucial for cancer cell proliferation and survival.[1][3] The diagram below illustrates a hypothetical scenario where a synthesized heterocycle acts as a kinase inhibitor in the MAPK/ERK signaling pathway, a common target in oncology.

G cluster_pathway MAPK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Synthesized Heterocycle (from 5-Cyanoisatin) Inhibitor->RAF

Caption: Inhibition of the MAPK/ERK pathway by a synthesized heterocycle.

References

functionalization of the C3-carbonyl group in 2,3-Dioxoindoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the chemical modification of the C3-carbonyl group in 2,3-Dioxoindoline-5-carbonitrile, a key scaffold in medicinal chemistry. This document provides researchers, scientists, and drug development professionals with detailed application notes and experimental protocols for several high-impact functionalization reactions.

Application Note 1: Overview of C3-Carbonyl Functionalization

This compound, also known as isatin-5-carbonitrile, is a versatile building block in synthetic organic chemistry. The isatin scaffold is a privileged structure found in numerous natural products and pharmacologically active compounds.[1][2] The electrophilic C3-carbonyl group is a prime site for chemical modification, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures, particularly spirocyclic systems.[3][4][5] The electron-withdrawing nature of the 5-carbonitrile group enhances the electrophilicity of the C3-carbonyl, making it highly susceptible to nucleophilic attack and condensation reactions.

This document outlines protocols for three major classes of C3-functionalization: the Knoevenagel condensation for creating exocyclic double bonds, the Wittig reaction for converting the carbonyl to a substituted alkene, and three-component reactions for the efficient synthesis of complex spirooxindoles.

G sub 2,3-Dioxoindoline- 5-carbonitrile reagents Select Reaction Type & Reagents sub->reagents Starting Material cond Knoevenagel Condensation reagents->cond wittig Wittig Reaction reagents->wittig mcr Multi-component Reaction reagents->mcr prod1 3-Alkylidene- 2-oxoindoline cond->prod1 prod2 3-Substituted Alkene Derivative wittig->prod2 prod3 Spirooxindole Derivative mcr->prod3 analysis Purification & Characterization (NMR, MS, etc.) prod1->analysis prod2->analysis prod3->analysis

Caption: General workflow for C3-functionalization.

Application Note 2: Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (a compound with a CH group flanked by two electron-withdrawing groups) to a carbonyl group, followed by dehydration.[6] In the context of this compound, this reaction occurs at the C3-carbonyl and is a powerful method for synthesizing 3-substituted-2-oxoindoline derivatives. These products are valuable intermediates and have shown a range of biological activities. The reaction is typically catalyzed by a weak base, such as piperidine or an amine-based ionic liquid.[6]

Quantitative Data Summary

The following table summarizes representative yields for the Knoevenagel condensation between various isatins and active methylene compounds. While specific data for the 5-carbonitrile derivative is extrapolated, the conditions are broadly applicable.

EntryActive Methylene CompoundCatalystSolventYield (%)Reference
1MalononitrilePiperidineEthanol99[7]
2Ethyl CyanoacetateSodium EthoxideN/AHigh[6]
3Thiobarbituric AcidPiperidineEthanolHigh[6]
4Methyl CyanoacetatePyrrolidineMethanol~95[8]
Experimental Protocol: Knoevenagel Condensation with Malononitrile

This protocol describes the synthesis of 2-(5-cyano-2-oxoindolin-3-ylidene)malononitrile.

Materials:

  • This compound (1.0 mmol, 171.1 mg)

  • Malononitrile (1.1 mmol, 72.7 mg)

  • Piperidine (catalytic amount, ~0.1 mmol, 10 µL)

  • Ethanol (10 mL)

  • Round-bottom flask (25 mL) with magnetic stirrer

  • Reflux condenser

Procedure:

  • To a 25 mL round-bottom flask, add this compound (1.0 mmol) and ethanol (10 mL).

  • Add malononitrile (1.1 mmol) to the suspension.

  • Add a catalytic amount of piperidine (~10 µL) to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration.

  • Wash the solid product with cold ethanol (2 x 5 mL) to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the pure 2-(5-cyano-2-oxoindolin-3-ylidene)malononitrile.

G compoundA 2,3-Dioxoindoline- 5-carbonitrile product 2-(5-cyano-2-oxoindolin- 3-ylidene)malononitrile compoundA->product Piperidine Ethanol, Reflux compoundB Malononitrile compoundB->product

Caption: Knoevenagel condensation scheme.

Application Note 3: Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from aldehydes or ketones.[9][10][11] It involves the reaction of a carbonyl compound with a phosphonium ylide (Wittig reagent).[10] Functionalizing the C3-carbonyl of isatin-5-carbonitrile via the Wittig reaction converts the C=O group into an exocyclic C=C double bond, providing a route to a wide array of 3-alkylidene-2-oxoindoline derivatives. The stereochemistry of the resulting alkene (E/Z) depends on the nature of the ylide used (stabilized vs. non-stabilized).[12]

Quantitative Data Summary

The Wittig reaction is highly general. The following table provides expected outcomes for the reaction with isatin derivatives.

EntryWittig ReagentYlide TypeExpected ProductExpected YieldReference
1Ph₃P=CH₂Non-stabilized3-Methylene-2-oxoindolineGood-Excellent[10]
2Ph₃P=CHCO₂EtStabilized(E)-ethyl 2-(2-oxoindolin-3-ylidene)acetateExcellent[12]
3Ph₃P=CHPhNon-stabilized3-Benzylidene-2-oxoindolineGood-Excellent[9]
Experimental Protocol: Wittig Reaction with a Stabilized Ylide

This protocol details the synthesis of (E)-ethyl 2-(5-cyano-2-oxoindolin-3-ylidene)acetate.

Materials:

  • (Ethoxycarbonylmethylene)triphenylphosphorane (Ph₃P=CHCO₂Et) (1.2 mmol, 418 mg)

  • This compound (1.0 mmol, 171.1 mg)

  • Anhydrous Toluene (15 mL)

  • Round-bottom flask (50 mL) with magnetic stirrer and nitrogen inlet

  • Reflux condenser

Procedure:

  • Set up a 50 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet.

  • Add this compound (1.0 mmol) and (ethoxycarbonylmethylene)triphenylphosphorane (1.2 mmol) to the flask.

  • Add anhydrous toluene (15 mL) to the flask.

  • Heat the reaction mixture to reflux under a nitrogen atmosphere for 12-24 hours.

  • Monitor the reaction by TLC until the starting isatin is consumed.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • The crude residue will contain the product and triphenylphosphine oxide. Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to isolate the desired (E)-alkene.

G compoundA 2,3-Dioxoindoline- 5-carbonitrile product (E)-ethyl 2-(5-cyano-2-oxoindolin- 3-ylidene)acetate compoundA->product Toluene Reflux compoundB Ph₃P=CHCO₂Et (Wittig Reagent) compoundB->product side_product Triphenylphosphine oxide compoundB->side_product

Caption: Wittig reaction scheme.

Application Note 4: Three-Component Spirooxindole Synthesis

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials.[5] Isatin derivatives are excellent substrates for MCRs to generate structurally complex and diverse spirooxindoles, which are of significant interest in drug discovery.[2][5][13] A common example involves the reaction of an isatin, an arylamine, and a C-H acid like cyclopentane-1,3-dione.

Quantitative Data Summary

The following table summarizes yields for a three-component reaction leading to spiro[dihydropyridine-oxindoles].

EntryArylamineC-H AcidSolventYield (%)Reference
1AnilineCyclopentane-1,3-dioneAcetic Acid85[5]
24-MethylanilineCyclopentane-1,3-dioneAcetic Acid88[5]
34-MethoxyanilineCyclopentane-1,3-dioneAcetic Acid92[5]
44-ChloroanilineCyclopentane-1,3-dioneAcetic Acid82[5]
Experimental Protocol: Synthesis of a Spiro[dihydropyridine-oxindole] Derivative

This protocol describes a one-pot, three-component synthesis.

Materials:

  • This compound (2.0 mmol, 342.2 mg)

  • Aniline (2.0 mmol, 182 µL)

  • Cyclopentane-1,3-dione (2.0 mmol, 196.2 mg)

  • Glacial Acetic Acid (10 mL)

  • Round-bottom flask (25 mL) with magnetic stirrer

  • Cold Ethanol for washing

Procedure:

  • In a 25 mL round-bottom flask, combine this compound (2.0 mmol), aniline (2.0 mmol), and cyclopentane-1,3-dione (2.0 mmol).

  • Add glacial acetic acid (10 mL) to the flask.

  • Stir the mixture vigorously at room temperature for 9-12 hours.

  • A precipitate will form as the reaction proceeds.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the collected solid with cold ethanol to afford the pure product.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent like DMF.[5]

G reactants 2,3-Dioxoindoline- 5-carbonitrile Arylamine Cyclopentane- 1,3-dione conditions One-Pot Reaction reactants->conditions Acetic Acid Room Temp. product Spiro[dihydropyridine- oxindole] Derivative conditions->product

Caption: Three-component reaction for spirooxindoles.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Dioxoindoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2,3-Dioxoindoline-5-carbonitrile (Isatin-5-carbonitrile). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most frequently employed method for the synthesis of this compound is the Sandmeyer isatin synthesis.[1][2][3] This two-step process involves the reaction of 4-aminobenzonitrile with chloral hydrate and hydroxylamine to form an N-(4-cyanophenyl)-2-(hydroxyimino)acetamide intermediate, followed by acid-catalyzed cyclization to yield the final product.

Q2: Why am I experiencing a low yield in my synthesis of this compound?

A2: Low yields in the synthesis of this compound are a common issue, often attributed to the electron-withdrawing nature of the 5-carbonitrile group.[1] This can lead to poor solubility of the isonitrosoacetanilide intermediate in the strong acid used for cyclization, resulting in an incomplete reaction.[4][5]

Q3: Are there alternative synthesis methods to the Sandmeyer reaction?

A3: Yes, other methods for synthesizing the isatin core include the Stolle, Gassman, and Martinet syntheses.[2][6] However, the Sandmeyer method remains the most common starting point for isatin and its derivatives.[2][3]

Q4: What are some common side products, and how can I minimize them?

A4: A common side product is the corresponding isatin oxime, which can form during the reaction. Its formation can be minimized by using a "decoy agent" during the quenching or extraction steps of the synthesis.

Q5: How can I purify crude this compound?

A5: Purification can be achieved through recrystallization from a suitable solvent. For isatin derivatives, common solvents for recrystallization include ethanol and glacial acetic acid. Another reported method involves dissolving the crude product in an aqueous sodium hydroxide solution, followed by partial neutralization with hydrochloric acid to precipitate impurities, which are then filtered off. The desired isatin is then precipitated by further acidification of the filtrate.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis of this compound.

Problem 1: Low Yield During Cyclization Step

Symptoms:

  • A significant amount of the N-(4-cyanophenyl)-2-(hydroxyimino)acetamide intermediate remains unreacted after the cyclization step.

  • The final yield of this compound is consistently low.

Root Cause:

  • The electron-withdrawing 5-carbonitrile group decreases the solubility of the isonitrosoacetanilide intermediate in concentrated sulfuric acid, which is traditionally used for the cyclization.[4][5] This poor solubility leads to an incomplete reaction.

Solutions:

SolutionDescriptionReported Yield Improvement
Use of Alternative Acids Replace concentrated sulfuric acid with methanesulfonic acid or polyphosphoric acid (PPA) as the cyclization medium. These acids can improve the solubility of the intermediate.[4][5]Use of methanesulfonic acid has been shown to provide the corresponding isatin products even when little or no product was obtained with sulfuric acid.[4][5] For poorly soluble analogs, polyphosphoric acid has been used to achieve good yields (e.g., 67% for 5-tritylisatin).[4]
Temperature Optimization Carefully control the temperature during the addition of the intermediate to the acid and during the subsequent heating. For the sulfuric acid method, the temperature is typically maintained between 50-80°C.[5]Adhering to the optimal temperature range can help maximize the reaction rate while minimizing degradation.

Experimental Protocols

Optimized Sandmeyer Synthesis using Alternative Acids

This protocol is adapted from literature procedures for the synthesis of substituted isatins where solubility is a limiting factor.[4][5]

Step 1: Synthesis of N-(4-cyanophenyl)-2-(hydroxyimino)acetamide (Intermediate)

A general procedure for this step involves reacting 4-aminobenzonitrile with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate.[2] The mixture is heated to boiling to drive the reaction to completion. The intermediate precipitates upon cooling and can be filtered and dried.

Step 2: Cyclization to this compound

Method A: Using Methanesulfonic Acid

  • Carefully add the dried N-(4-cyanophenyl)-2-(hydroxyimino)acetamide intermediate in portions to methanesulfonic acid, pre-heated to 50°C, with stirring.

  • After the addition is complete, heat the mixture to 80°C and maintain this temperature for approximately 10 minutes.

  • Cool the reaction mixture to room temperature and then pour it onto crushed ice.

  • The precipitated this compound is then collected by filtration, washed with cold water until the washings are neutral, and dried.

Method B: Using Polyphosphoric Acid (PPA)

  • In a reaction vessel, heat polyphosphoric acid to approximately 100°C.

  • Slowly add the N-(4-cyanophenyl)-2-(hydroxyimino)acetamide intermediate to the hot PPA with vigorous stirring.

  • Maintain the temperature at 100°C for about 10 minutes after the addition is complete.

  • Allow the mixture to cool slightly before pouring it into a beaker of ice water with stirring.

  • Collect the solid product by filtration, wash thoroughly with water, and dry.

Data Summary

The following table summarizes reported yield data for the cyclization step of isatin synthesis under different acidic conditions. Note that specific yields for this compound are not always available in the literature, so data for analogous compounds are provided for comparison.

Isatin DerivativeCyclization AcidYield (%)Reference
Unsubstituted IsatinH₂SO₄~85%[5]
Lipophilic Isatin AnalogH₂SO₄Low/No Product[4][5]
Lipophilic Isatin AnalogCH₃SO₃H40-64%[5]
5-Tritylisatin (poorly soluble)PPA67%[4]

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield Troubleshooting Low Yield in this compound Synthesis start Low Yield of this compound check_intermediate Check Purity and Solubility of Intermediate start->check_intermediate incomplete_cyclization Incomplete Cyclization? check_intermediate->incomplete_cyclization side_reactions Significant Side Reactions? incomplete_cyclization->side_reactions No optimize_cyclization Optimize Cyclization Conditions incomplete_cyclization->optimize_cyclization Yes modify_workup Modify Workup/Purification side_reactions->modify_workup Yes end_reassess Reassess Synthesis Strategy side_reactions->end_reassess No use_alternative_acid Use Methanesulfonic Acid or Polyphosphoric Acid optimize_cyclization->use_alternative_acid adjust_temp Adjust Reaction Temperature optimize_cyclization->adjust_temp add_decoy_agent Add Decoy Agent During Quenching modify_workup->add_decoy_agent recrystallization Optimize Recrystallization Solvent modify_workup->recrystallization end_improved Improved Yield use_alternative_acid->end_improved adjust_temp->end_improved add_decoy_agent->end_improved recrystallization->end_improved

Caption: Troubleshooting workflow for low yield.

Experimental Workflow: Optimized Sandmeyer Synthesis

Sandmeyer_Workflow Optimized Sandmeyer Synthesis of this compound start Start: 4-Aminobenzonitrile step1 Step 1: Formation of Intermediate (Chloral Hydrate, Hydroxylamine HCl, Na₂SO₄) start->step1 intermediate N-(4-cyanophenyl)-2- (hydroxyimino)acetamide step1->intermediate step2 Step 2: Cyclization intermediate->step2 acid_choice Choice of Acid step2->acid_choice h2so4 H₂SO₄ (Traditional) acid_choice->h2so4 Standard ch3so3h CH₃SO₃H (Improved Solubility) acid_choice->ch3so3h Optimized ppa PPA (For Poorly Soluble Analogs) acid_choice->ppa Optimized workup Quenching on Ice & Filtration h2so4->workup ch3so3h->workup ppa->workup purification Purification (Recrystallization) workup->purification product Final Product: This compound purification->product

Caption: Optimized Sandmeyer synthesis workflow.

References

optimization of reaction conditions for Friedel-Crafts reaction on isatins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of Friedel-Crafts reactions involving isatins.

Troubleshooting Guide

This guide addresses common issues encountered during the Friedel-Crafts reaction of isatins, offering potential causes and solutions in a question-and-answer format.

Q1: Why is my reaction yield consistently low?

Low yields in the Friedel-Crafts reaction with isatins can stem from several factors, including catalyst choice, solvent system, and the electronic properties of your substrates.

  • Sub-optimal Catalyst: The choice of catalyst is critical. Both Lewis and Brønsted acids can be effective, but their performance varies with the specific substrates. For instance, electron-donating groups on the isatin may disfavor the reaction.[1] Consider screening a panel of catalysts to find the most effective one for your system.

  • Improper Solvent: The solvent plays a crucial role in selectivity and reaction rate. For example, in the reaction of indolizines with isatins, using organic solvents can lead to undesired bis-addition products and lower yields of the desired mono-addition product.[1][2][3][4] In contrast, water as a solvent can selectively yield the mono-substituted product.[1][2][3][4] The use of co-solvents like DMSO in water can also be beneficial, with optimal concentrations needing empirical determination.[5]

  • Deactivated Substrates: The electronic nature of both the isatin and the nucleophile significantly impacts the reaction rate. Electron-withdrawing groups on the nucleophile can decrease the yield.[5] Conversely, for certain reactions, isatins with electron-donating groups at the C-5 position have been shown to be less efficient.[1]

Troubleshooting Flowchart for Low Yield

LowYieldTroubleshooting start Low Reaction Yield catalyst Optimize Catalyst System start->catalyst solvent Evaluate Solvent System catalyst->solvent No Improvement solution Improved Yield catalyst->solution Improvement substrate Assess Substrate Electronics solvent->substrate No Improvement solvent->solution Improvement temp_time Adjust Temperature & Time substrate->temp_time No Improvement substrate->solution Improvement temp_time->solution Improvement

Caption: A logical workflow for troubleshooting low yields.

Q2: I am observing the formation of significant side products, particularly bis-alkylation products. How can I improve the selectivity for the mono-alkylation product?

The formation of bis-addition products is a common issue, especially when using organic solvents.

  • Solvent Choice: As mentioned, the choice of solvent is a key determinant of selectivity. For the reaction between indolizines and isatins, a switch from organic solvents to water has been shown to completely favor the formation of the mono-adduct.[1][2][3][4] The low solubility of the mono-addition product in water can be a crucial factor in preventing a second addition.[1]

  • Catalyst System: The catalyst can also influence selectivity. In some cases, Brønsted acids have been found to be effective in promoting selective mono-alkylation in aqueous media.[2][3] The addition of a surfactant, such as sodium dodecyl sulfate (SDS), can dramatically accelerate the reaction in water while maintaining high selectivity for the mono-adduct.[1][4]

Q3: My reaction is not proceeding at all. What are the likely causes?

A complete lack of reaction can be due to several factors, from catalyst incompatibility to highly deactivated substrates.

  • Highly Deactivated Substrates: The presence of strong electron-withdrawing groups on either the isatin or the nucleophile can render them unreactive under a given set of conditions. For example, a nitro-substitution on both the isatin and indole can prevent the reaction from occurring.[5]

  • Catalyst Deactivation: The catalyst may be deactivated by certain functional groups on the substrates. For instance, in classical Friedel-Crafts reactions, amino groups on the aromatic ring can complex with the Lewis acid catalyst, rendering it inactive.[6][7] While isatins themselves are the electrophile, substituents on the nucleophile should be considered for potential catalyst inhibition.

  • Incorrect Reaction Conditions: Ensure that the temperature and reaction time are appropriate for your specific substrates and catalyst system. Some reactions may require heating to proceed at a reasonable rate.[5]

Q4: How do substituents on the isatin ring affect the reaction outcome?

Substituents on the isatin ring can have a significant electronic effect on the reactivity of the C3-carbonyl group.

  • Electron-Withdrawing Groups: Halogen substituents at the C-5 position of isatin can increase the reaction efficiency, with the effect correlating with electronegativity (F > Cl > Br > I).[1]

  • Electron-Donating Groups: Isatins with electron-donating groups, such as methoxy or methyl groups at the C-5 position, may exhibit lower reactivity in some cases.[1] However, in other systems, electron-donating groups on isatin have been well-tolerated.[5] The effect of substituents is highly dependent on the specific reaction and nucleophile.

Frequently Asked Questions (FAQs)

Q: What are the typical catalysts used for Friedel-Crafts reactions on isatins?

A: A variety of catalysts can be employed, including:

  • Brønsted Acids: Diphenylphosphate (DPP) and trifluoroacetic acid have been used effectively.[2][3][8]

  • Lewis Acids: Metal-based Lewis acids are commonly used in Friedel-Crafts reactions.[9] Specific examples for isatin reactions include indium(III)-indapybox complexes and Cu/tridentate Schiff base catalysts.[8]

  • Enzymes: Enzymes such as α-amylase and α-chymotrypsin have been utilized as catalysts, often offering mild reaction conditions and unique selectivity.[5][10]

Q: What solvents are commonly used, and how do they affect the reaction?

A: The choice of solvent is a critical parameter:

  • Water: Can be an excellent solvent for achieving high selectivity for mono-alkylation products, sometimes accelerated by the addition of a surfactant.[1][2][3]

  • Organic Solvents: Aprotic solvents like 1,2-dichloroethane (DCE) and protic solvents like methanol have been used.[10] However, in some systems, organic solvents can lead to the formation of bis-addition products.[2][3]

  • Solvent Mixtures: A mixture of DMSO and water has been found to be effective in enzyme-catalyzed reactions.[5]

Q: What is a typical reaction temperature and duration?

A: Reaction conditions can vary widely:

  • Temperature: Reactions can be run at room temperature or heated, with temperatures around 50°C being common for some enzyme-catalyzed processes.[5]

  • Duration: Reaction times can range from a few hours to 36 hours or more, depending on the reactivity of the substrates and the efficiency of the catalyst.[1][3]

Data on Reaction Conditions

Table 1: Comparison of Catalysts for Friedel-Crafts Reaction of Isatins with Indolizines

CatalystSolventAdditiveTemperatureTime (h)Yield (%) of Mono-adductRef
DiphenylphosphateWaterSDSRoom Temp7>99[2]
DiphenylphosphateCH2Cl2-Room Temp720 (bis-adduct observed)[3]

Table 2: Effect of Isatin Substituent on Reaction with Indolizine (Catalyst: DPP in Water with SDS)

Isatin Substituent (Position)Time (h)Yield (%)Ref
H7>99[1]
5-Me2474[1]
5-OMe3622[1]
5-F790[1]
5-Cl1182[1]
5-Br1365[1]
5-I1955[1]
7-Br791[1]
7-Cl772[1]

Experimental Protocols

Protocol 1: Brønsted Acid-Catalyzed Monoalkylation of Isatins with Indolizines in Water

This protocol is adapted from the work of Guidotti et al.[3][11]

  • Reaction Setup: In a 5 mL round-bottom flask, add the isatin (0.25 mmol, 1.0 equiv), indolizine (0.3 mmol, 1.20 equiv), sodium dodecyl sulfate (SDS) (7.2 mg, 0.025 mmol, 0.1 equiv), and diphenylphosphate (DPP) (6.3 mg, 0.025 mmol, 0.1 equiv).

  • Solvent Addition: Add 4.2 mL of water (to achieve a concentration of 0.06 M).

  • Reaction Execution: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (30 mL) and wash with water (3 x 10 mL).

  • Purification: Dry the organic layer over Na2SO4, concentrate under vacuum, and purify the crude residue by column chromatography on silica gel.

Protocol 2: Enzyme-Catalyzed Synthesis of 3,3',3''-Trisindoles from Isatins and Indoles

This protocol is based on the work of Sharma et al.[5]

  • Enzyme Solution Preparation: In a Teflon tube with a stirrer bar, add 4.25 mL of deionized water and 3 mg/mL of α-amylase.

  • Substrate Preparation: In a separate vial, dissolve the isatin (0.68 mmol, 1.0 equiv.) and indole (1.35 mmol, 2.0 equiv.) in 0.75 mL of DMSO.

  • Reaction Initiation: Add the substrate solution to the enzyme-containing reaction tube.

  • Reaction Execution: Stir the resulting mixture slowly at 50°C for 12 hours.

  • Work-up and Purification: After the reaction is complete, follow appropriate extraction and purification procedures, such as column chromatography, to isolate the product.

Reaction Pathway Diagram

ReactionPathway Isatin Isatin Catalyst Catalyst (Lewis/Brønsted Acid) Isatin->Catalyst Nucleophile Aromatic Nucleophile (e.g., Indole, Pyrrole) Nucleophile->Catalyst Intermediate 3-Hydroxy-2-oxindole (Mono-adduct) Catalyst->Intermediate Friedel-Crafts Alkylation Bis_adduct Bis-adduct (Side Product) Intermediate->Bis_adduct Further Reaction (in some conditions)

Caption: General pathway for the Friedel-Crafts reaction on isatins.

References

troubleshooting inconsistent results in 2,3-Dioxoindoline-5-carbonitrile bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dioxoindoline-5-carbonitrile and its derivatives. Inconsistent results in bioassays can be a significant challenge, and this resource aims to provide clear and actionable solutions to common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow, from compound handling to data interpretation.

FAQ 1: Compound Solubility and Stability

Question: I'm observing precipitation of my this compound compound in the assay medium. How can I improve its solubility and ensure its stability?

Answer:

Poor solubility is a common issue with isatin-based compounds and can lead to inaccurate and irreproducible results.[1][2] Here are several strategies to address this:

  • Solvent Selection: While DMSO is a common solvent for stock solutions, high concentrations in your final assay volume can be toxic to cells. It is recommended to keep the final DMSO concentration below 0.5%.

  • Stock Solution Concentration: Prepare high-concentration stock solutions in 100% DMSO. For the bioassay, perform serial dilutions in DMSO before the final dilution into the aqueous assay buffer.[2]

  • Sonication: Briefly sonicate the stock solution to aid in dissolving the compound.[1]

  • pH of Assay Medium: The pH of your buffer can influence the solubility of your compound. Empirically test a range of physiologically relevant pH values if possible.

  • Use of Pluronic F-68: For cell-based assays, adding a small amount of Pluronic F-68 to the medium can help to maintain the solubility of hydrophobic compounds.

Troubleshooting Flowchart for Solubility Issues:

start Compound Precipitation Observed check_dmso Check Final DMSO Concentration (<0.5%?) start->check_dmso high_dmso High DMSO (>0.5%) check_dmso->high_dmso No ok_dmso DMSO OK check_dmso->ok_dmso Yes reduce_dmso Reduce DMSO concentration in final assay volume. high_dmso->reduce_dmso prepare_stock Prepare fresh, high-concentration stock in 100% DMSO. reduce_dmso->prepare_stock ok_dmso->prepare_stock sonicate Briefly sonicate stock solution. prepare_stock->sonicate serial_dilute Perform serial dilutions in DMSO before adding to aqueous buffer. sonicate->serial_dilute still_precipitates Precipitation persists? serial_dilute->still_precipitates optimize_buffer Optimize assay buffer (e.g., adjust pH, add Pluronic F-68). still_precipitates->optimize_buffer Yes end Solubility Optimized still_precipitates->end No optimize_buffer->end RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Activates eIF4E 4E-BP1 mTORC1->eIF4E Inhibits Proliferation Cell Growth & Proliferation p70S6K->Proliferation eIF4E->Proliferation Inhibits Translation Inhibitor 2,3-Dioxoindoline- 5-carbonitrile Inhibitor->PI3K Inhibitor->mTORC1 GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor 2,3-Dioxoindoline- 5-carbonitrile Inhibitor->Raf Inhibitor->MEK

References

minimizing byproduct formation during isatin-5-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers minimize byproduct formation during the synthesis of isatin-5-carbonitrile and related isatin derivatives. The primary focus is on the widely used Sandmeyer isatin synthesis method.

Troubleshooting Guide

Q1: My final product is contaminated with a significant impurity. How do I identify and minimize it?

A1: The most common byproduct in the Sandmeyer isatin synthesis is the corresponding isatin oxime.[1] This impurity arises during the acid-catalyzed cyclization of the isonitrosoacetanilide intermediate.

To minimize isatin oxime formation:

  • Utilize a "Decoy Agent": The most effective method is to introduce a "decoy agent" during the reaction quenching or extraction steps.[1][2] These agents are typically carbonyl compounds (aldehydes or ketones) that react with and consume any species that could lead to oxime formation.

  • Timing is Key: The decoy agent can be added during the preparation of the isatin, when quenching the reaction mixture, or during the extraction phase.[1][2] Using a decoy agent during extraction has been shown to significantly increase the yield of the desired isatin while reducing the oxime impurity.[1][2]

Q2: I am observing lower than expected yields. What are the potential causes beyond the main byproduct?

A2: Low yields can be attributed to several factors:

  • Sulfonation: During the cyclization step with concentrated sulfuric acid, sulfonation of the aromatic ring can occur as a side reaction, leading to a loss of the desired product.[3]

  • Incomplete Reaction: Ensure the reaction is heated appropriately after the addition of the isonitroso compound (e.g., to 80°C for about ten minutes) to drive the cyclization to completion.[3]

  • Purification Losses: Some product may be lost during purification. If using the acid-base purification method, adding too much acid during the initial impurity precipitation step can cause some of the desired isatin to precipitate as well.[3]

Q3: The reaction temperature seems difficult to control during the cyclization step. What is the recommended procedure?

A3: Temperature control is critical. The isonitrosoacetanilide should be added to sulfuric acid that has been pre-warmed to 50°C. The addition should be done at a rate that keeps the internal temperature between 60°C and 70°C.[3] It is highly recommended to use external cooling (e.g., an ice bath) to manage the exothermic nature of this step and allow for a more rapid, yet controlled, addition.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing isatin-5-carbonitrile?

A1: The Sandmeyer synthesis is one of the oldest, most frequently used, and cost-effective methods for preparing isatin and its derivatives.[4][5][6][7] It is a two-step process:

  • Condensation of an aniline (in this case, 4-amino-3-cyanobenzonitrile) with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate.[8]

  • Electrophilic cyclization of the intermediate in the presence of a strong acid, such as concentrated sulfuric acid, to yield the final isatin product.[7][8]

Q2: What is an "isatin oxime" and why does it form?

A2: Isatin oxime is a common side-product where the C3-carbonyl group of the isatin has been converted into an oxime (-C=NOH). Its formation is a known issue in the Sandmeyer synthesis.[1] The inventors of a patented method propose that a decoy agent can prevent or minimize the formation of this impurity.[2]

Q3: How do I choose an effective "decoy agent"?

A3: Effective decoy agents are typically simple aldehydes and ketones. Data shows that acetone, formaldehyde, diethoxymethane, and 2-(trifluoromethyl)propionaldehyde are highly effective at reducing oxime formation.[2]

Q4: What is a standard method for purifying crude isatin?

A4: A common and effective purification technique is an acid-base method. The crude isatin is dissolved in an aqueous sodium hydroxide solution.[3] Dilute hydrochloric acid is then added slowly until a small amount of precipitate (impurities) forms, which is filtered off.[3] Further addition of hydrochloric acid to the filtrate until it is acidic to Congo red paper will precipitate the purified isatin.[3] Alternatively, recrystallization from glacial acetic acid can be used.[3]

Data on Byproduct Reduction

The following table summarizes the effectiveness of various decoy agents in minimizing isatin oxime formation during the quench and extraction of 7-fluoroisatin, a structurally related compound.

Table 1: Effect of Decoy Agents on Isatin Oxime Formation [2]

Decoy AgentAmount Added% Oxime by LC/MS
None22.7%
Acetone2 mL3.0%
37% Formaldehyde2 mL1.9%
2-(Trifluoromethyl)propionaldehyde1 g0.6%
Diethoxymethane2 mL0.0%
D-glucose1 g13.4%

Experimental Protocols

Protocol 1: General Sandmeyer Synthesis of Isatin Derivatives

This protocol is adapted from a general procedure and should be modified based on the specific aniline derivative used.[3]

Part A: Synthesis of Isonitrosoacetanilide Intermediate

  • In a 5-L round-bottomed flask, dissolve 90 g (0.54 mole) of chloral hydrate in 1200 mL of water.

  • Add the following in order: 1300 g of crystallized sodium sulfate, a solution of 0.5 mole of the desired aniline in 300 mL of water containing 43 mL of concentrated hydrochloric acid, and finally, a solution of 110 g (1.58 moles) of hydroxylamine hydrochloride in 500 mL of water.

  • Heat the mixture with a Meker burner so that vigorous boiling begins within 40-45 minutes.

  • Continue vigorous boiling for 1-2 minutes, during which the isonitrosoacetanilide will begin to separate.

  • Cool the mixture to room temperature and filter the product with suction. The product can be used directly in the next step after drying.

Part B: Cyclization to Isatin

  • In a 1-L round-bottomed flask fitted with a mechanical stirrer, warm 600 g (326 mL) of concentrated sulfuric acid to 50°C.

  • Add 75 g (0.46 mole) of the dry isonitrosoacetanilide from Part A at a rate that maintains the reaction temperature between 60°C and 70°C. Use external cooling to control the temperature.

  • After the addition is complete, heat the solution to 80°C and hold for 10 minutes to complete the reaction.

  • Cool the reaction mixture to room temperature and pour it onto 10-12 times its volume of cracked ice.

  • After standing for 30 minutes, filter the precipitated isatin with suction and wash thoroughly with cold water to remove all sulfuric acid.

  • Dry the crude product in the air before proceeding with purification.

Protocol 2: Quenching and Extraction Using a Decoy Agent

This protocol is based on an example for minimizing oxime formation.[2]

  • Following the cyclization in concentrated sulfuric acid (Protocol 1, Part B, Step 3), cool the reaction mixture.

  • In a separate vessel, prepare a quench solution consisting of water, an extraction solvent (e.g., methyl isobutyl ketone), and a decoy agent (e.g., acetone).

  • Transfer the acidic reaction mixture into the vigorously stirred quench solution.

  • Allow the mixture to stir for a set period (e.g., 24 hours) to ensure the decoy agent has reacted completely.

  • Separate the organic layer, and proceed with standard workup procedures (washing, drying, and solvent evaporation) to isolate the crude product with reduced oxime content.

Visualized Workflows and Logic

Sandmeyer_Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_purification Purification Aniline Aniline Derivative (e.g., 4-aminobenzonitrile) Reaction1 Aqueous Na2SO4 Heat to vigorous boil Aniline->Reaction1 Chloral Chloral Hydrate Chloral->Reaction1 Hydroxylamine Hydroxylamine HCl Hydroxylamine->Reaction1 Intermediate Isonitrosoacetanilide Intermediate Reaction1->Intermediate Reaction2 Conc. H2SO4 60-80°C Intermediate->Reaction2 CrudeProduct Crude Isatin Product (with byproducts) Reaction2->CrudeProduct Purify Acid-Base Purification or Recrystallization CrudeProduct->Purify FinalProduct Purified Isatin- 5-carbonitrile Purify->FinalProduct Troubleshooting_Logic Start High Byproduct Formation Detected in Crude Product Cause1 Is Isatin Oxime the Major Impurity? Start->Cause1 Cause2 Is Yield Low with Dark, Tarry Consistency? Start->Cause2 Cause1->Cause2  No Solution1 Introduce 'Decoy Agent' (e.g., Acetone, Formaldehyde) during Quench/Extraction Cause1->Solution1  Yes Solution2 Potential Sulfonation or Degradation Side Reaction Cause2->Solution2  Yes Solution3 Verify Temperature Control During H2SO4 Addition (Keep < 70°C) Solution2->Solution3 Solution4 Ensure Reaction Completion (Heat to 80°C for 10 min post-addition) Solution2->Solution4

References

enhancing the stability of 2,3-Dioxoindoline-5-carbonitrile for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to enhance the stability of 2,3-Dioxoindoline-5-carbonitrile for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: My this compound formulation shows poor stability and precipitates upon dilution. What is the likely cause and how can I address it?

A1: Poor aqueous solubility is a primary reason for the instability and precipitation of this compound. The isatin core is hydrophobic, and upon dilution of a stock solution (e.g., in DMSO) into an aqueous buffer or plasma, the compound can crash out. To address this, consider implementing formulation strategies designed to enhance the solubility of hydrophobic compounds. These can include the use of co-solvents, cyclodextrins, or lipid-based formulations.[1][2]

Q2: I am observing rapid degradation of my compound in plasma during preliminary in vitro assays. What are the potential degradation pathways?

A2: Isatin derivatives like this compound can be susceptible to enzymatic and chemical degradation in plasma. The amide bond within the isatin ring is prone to hydrolysis by plasma esterases and other hydrolases.[3][4] Additionally, the C3-carbonyl group is highly electrophilic and can be attacked by nucleophiles. The electron-withdrawing nature of the 5-carbonitrile group can further enhance the reactivity of the isatin core.[5]

Q3: How does pH affect the stability of this compound?

Q4: Can chemical modification of this compound improve its stability?

A4: Yes, chemical modification is a viable strategy. The isatin scaffold has multiple sites for modification that can influence its stability and pharmacological activity.[9][10][11] For example, substitution at the N1 position can protect the amide bond from hydrolysis and can be used to create prodrugs.[11] However, any modification must be carefully evaluated to ensure it does not negatively impact the desired biological activity.

Troubleshooting Guides

Issue 1: Low Bioavailability in Animal Studies
  • Problem: Despite achieving a stable formulation, the compound exhibits low oral bioavailability.

  • Possible Causes & Solutions:

    • Poor Absorption: The compound may have low membrane permeability. Formulation strategies such as lipid-based delivery systems (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS) can improve absorption.[12][13]

    • Rapid Metabolism: The compound may be undergoing rapid first-pass metabolism in the liver. While the nitrile group can confer some metabolic stability, other parts of the molecule may be susceptible.[13] A prodrug approach could temporarily mask metabolically labile sites.

    • Efflux Transporter Activity: The compound might be a substrate for efflux transporters like P-glycoprotein in the gut wall. Co-administration with a known P-gp inhibitor in preclinical studies can help diagnose this issue.

Issue 2: Inconsistent Results in In Vivo Efficacy Studies
  • Problem: High variability in efficacy is observed between animals receiving the same dose.

  • Possible Causes & Solutions:

    • Formulation Instability: The formulation may not be robust enough to handle the physiological environment of the GI tract, leading to variable precipitation and absorption. Re-evaluate the formulation using in vitro digestion models.[12]

    • Inadequate Solubilization: The administered dose may be close to the solubility limit of the formulation, leading to inconsistent solubilization. Increasing the concentration of solubilizing excipients (e.g., surfactants, cyclodextrins) may help.

    • Improper Handling: Ensure consistent and proper handling and storage of the compound and its formulations to prevent degradation before administration.[14]

Data Presentation

The following tables present hypothetical stability data for this compound to illustrate the expected outcomes of stability-enhancing strategies. This data is for demonstrative purposes, as specific experimental values for this compound are not publicly available.

Table 1: In Vitro Plasma Stability of this compound in Different Formulations (Hypothetical Data)

FormulationInitial Concentration (µM)% Remaining at 2 hours (Human Plasma)Calculated Half-life (t½, min)
DMSO Stock (1% in plasma)145%~110
10% Solutol® ELP in Saline165%~180
20% HP-β-CD in Water185%~450
SEDDS Formulation192%>720

Table 2: pH-Dependent Stability of this compound (Hypothetical Data)

pH of Aqueous BufferTemperature (°C)% Remaining after 24 hours
3.03788%
5.03795%
7.43791%
9.03775%

Experimental Protocols

Protocol 1: Preparation of a Cyclodextrin Inclusion Complex

This protocol describes a lyophilization method to prepare a cyclodextrin complex for enhanced solubility and stability.[15][16][17]

  • Preparation of Solutions:

    • Accurately weigh and dissolve this compound in tertiary butyl alcohol (TBA) to a final concentration of 1 mg/mL.

    • In a separate container, accurately weigh and dissolve a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), in water to achieve the desired molar ratio (e.g., 1:2 drug to cyclodextrin).

  • Mixing and Filtration:

    • Slowly add the drug-TBA solution to the aqueous cyclodextrin solution while stirring. A typical volume ratio is 1:1 (v/v) of TBA to water.

    • Continue stirring the mixture at room temperature for 24 hours to allow for complex formation.

    • Sterilize the solution by filtering through a 0.22 µm filter.

  • Lyophilization (Freeze-Drying):

    • Freeze the filtered solution at -80°C until completely solid.

    • Lyophilize the frozen sample until all the solvent (TBA and water) has been removed, resulting in a dry, porous powder.

  • Reconstitution:

    • The lyophilized powder can be reconstituted in saline or a suitable aqueous buffer for in vivo administration. The resulting solution should be clear, indicating successful solubilization.

Protocol 2: In Vitro Plasma Stability Assay

This protocol outlines a typical procedure to assess the stability of a compound in plasma.[3][4][18][19]

  • Preparation:

    • Thaw frozen plasma (human, rat, or mouse) at 37°C.

    • Prepare a stock solution of this compound in DMSO (e.g., 1 mM).

    • Pre-warm the plasma to 37°C in a shaking water bath.

  • Incubation:

    • Initiate the reaction by adding the compound stock solution to the pre-warmed plasma to achieve a final concentration of 1 µM (the final DMSO concentration should be ≤1%).

    • Incubate the mixture at 37°C with gentle shaking.

    • Collect aliquots (e.g., 50 µL) at various time points (e.g., 0, 15, 30, 60, 90, 120 minutes).

  • Sample Quenching:

    • Immediately terminate the enzymatic reaction in each aliquot by adding it to a tube containing a quenching solution, typically 3-4 volumes of ice-cold acetonitrile with an internal standard.

    • Vortex the samples vigorously for 1 minute to precipitate plasma proteins.

  • Sample Processing and Analysis:

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new 96-well plate or HPLC vials.

    • Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • Calculate the degradation rate constant (k) from the slope of the linear regression.

    • Determine the half-life (t½) using the equation: t½ = 0.693 / k.[19]

Visualizations

Below are diagrams illustrating relevant signaling pathways that can be inhibited by isatin derivatives and a general workflow for enhancing compound stability.

Stability_Enhancement_Workflow cluster_problem Problem Identification cluster_assessment Stability Assessment cluster_solutions Solution Strategies cluster_formulation Formulation Approaches cluster_modification Modification Approaches cluster_evaluation Re-evaluation A Poor In Vivo Stability of This compound B In Vitro Plasma Stability Assay A->B C pH-Dependent Stability Profiling A->C D Formulation Enhancement B->D E Chemical Modification B->E C->D C->E F Cyclodextrin Complexation D->F G Lipid-Based Formulations (e.g., SEDDS) D->G H Co-solvent Systems D->H I Prodrug Synthesis (e.g., N1-substitution) E->I J Bioisosteric Replacement E->J K Repeat Stability Assays F->K G->K H->K I->K J->K L In Vivo Pharmacokinetic Studies K->L VEGFR2_Signaling_Pathway VEGFR2 Signaling Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Effectors VEGF VEGF VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY951 Isatin 2,3-Dioxoindoline- 5-carbonitrile Isatin->VEGFR2 Inhibits (ATP-binding site) PKC PKC PLCg->PKC AKT Akt PI3K->AKT RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival mTOR->Survival

References

Technical Support Center: Large-Scale Synthesis of 2,3-Dioxoindoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 2,3-Dioxoindoline-5-carbonitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the widely used Sandmeyer isatin synthesis methodology.

Problem 1: Low Yield of Isonitrosoacetanilide Intermediate

Potential Cause Suggested Solution
Incomplete dissolution of the starting aniline (4-aminobenzonitrile): The hydrochloride salt of the aniline may not be fully soluble in the aqueous reaction mixture, leading to incomplete reaction.[1][2]Ensure the aniline is completely dissolved in water with hydrochloric acid before adding it to the reaction mixture. Gentle warming may be necessary.[2]
Precipitation of aniline sulfate: The starting aniline can precipitate out as its sulfate salt, preventing it from reacting.[1]Maintain a consistent and appropriate reaction temperature (typically 60-80°C) to keep the aniline salt in solution.[1] Ensure vigorous and efficient stirring throughout the addition of reactants.
Insufficient excess of hydroxylamine hydrochloride: An inadequate amount of hydroxylamine can lead to incomplete conversion of the intermediate glyoxamide to the desired isonitrosoacetanilide.[2]Use a significant excess of hydroxylamine hydrochloride as specified in reliable protocols.[2]
Formation of tarry byproducts: The reaction of aniline with chloral hydrate can produce tarry materials, especially if the aniline is not fully dissolved or if localized overheating occurs.[1][2]Ensure all reactants are fully dissolved before heating.[2] Maintain controlled heating and efficient stirring to prevent localized high temperatures.[1][2]

Problem 2: Incomplete Cyclization of Isonitrosoacetanilide to this compound

Potential Cause Suggested Solution
Poor solubility of the isonitrosoacetanilide intermediate in sulfuric acid: The presence of the electron-withdrawing nitrile group can increase the crystallinity and reduce the solubility of the intermediate in concentrated sulfuric acid, leading to incomplete cyclization.[3][4]Consider using methanesulfonic acid as an alternative to sulfuric acid, as it can improve the solubility of lipophilic or poorly soluble intermediates.[3][4] Polyphosphoric acid (PPA) can also be an effective medium for highly insoluble intermediates.[3]
Reaction temperature is too low or too high: The cyclization step is temperature-sensitive. If the temperature is too low, the reaction will be slow or incomplete. If it is too high, it can lead to charring and decomposition.[2]Carefully control the temperature during the addition of the isonitrosoacetanilide to the acid, typically keeping it between 60-70°C.[2] After the addition is complete, a short heating period at a slightly higher temperature (e.g., 80°C) for about 10 minutes can help complete the reaction.[2]
Formation of sulfonate byproducts: The strong sulfuric acid can lead to sulfonation of the aromatic ring as a side reaction, reducing the yield of the desired product.[2]Use the minimum effective concentration of sulfuric acid. If sulfonation is a significant issue, exploring alternative cyclization agents may be necessary.

Problem 3: Difficulty in Purifying the Final Product

Potential Cause Suggested Solution
Presence of tarry impurities: Tarry materials formed during the reaction can be difficult to remove from the final product.[1][3]An initial purification step can be performed by dissolving the crude product in an aqueous sodium hydroxide solution and then carefully acidifying to precipitate impurities before fully acidifying to precipitate the purified isatin.[2]
Co-precipitation of isomers or related impurities: If the starting aniline is not pure, or if side reactions occur, related impurities may co-precipitate with the product.Recrystallization from a suitable solvent, such as glacial acetic acid, is often effective for purifying isatin derivatives.[2]
Occlusion of colored impurities: The crystalline nature of the product can lead to the trapping of colored impurities within the crystal lattice.Multiple recrystallizations may be necessary. The use of activated carbon during recrystallization can help to remove colored impurities, but should be tested on a small scale first to ensure it does not adsorb the product.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield for the large-scale synthesis of this compound?

Q2: What are the main safety concerns for the large-scale Sandmeyer synthesis of isatins?

A2: The primary safety concerns include:

  • Use of hazardous materials: Chloral hydrate is a regulated substance, and concentrated sulfuric acid is highly corrosive.[4] Appropriate personal protective equipment (PPE) and handling procedures are essential.

  • Exothermic reactions: The cyclization step in strong acid is exothermic and requires careful temperature control to prevent runaway reactions and charring.[2]

  • Handling of cyanides (if used in alternative syntheses): If any synthesis route involves cyanide salts, extreme caution must be exercised due to their high toxicity.

Q3: Are there alternative, greener synthesis routes for this compound?

A3: Research into greener alternatives to the classical Sandmeyer synthesis is ongoing. Some approaches for isatin synthesis in general include:

  • Stolle Synthesis: This method avoids the use of chloral hydrate but often employs strong Lewis acids.

  • Modern Oxidation Methods: Direct oxidation of indole derivatives can be a more environmentally benign route. However, the applicability and scalability of these methods for this compound would require specific investigation.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a suitable method for monitoring the progress of both the formation of the isonitrosoacetanilide and its subsequent cyclization.[1] A suitable solvent system (e.g., ethyl acetate/heptane) should be developed to clearly separate the starting materials, intermediates, and the final product.[1]

Experimental Protocols

Representative Protocol for the Sandmeyer Synthesis of this compound (adapted from general procedures for substituted isatins)

This protocol is a general guideline and should be optimized for specific large-scale equipment and safety procedures.

Step 1: Synthesis of 2-(Hydroxyimino)-N-(4-cyanophenyl)acetamide (Isonitrosoacetanilide intermediate)

  • In a large reaction vessel equipped with a mechanical stirrer, heating mantle, and condenser, prepare a solution of chloral hydrate (1.1 eq) and sodium sulfate (a large excess to saturate the solution) in water.

  • In a separate vessel, dissolve 4-aminobenzonitrile (1.0 eq) in water with the aid of concentrated hydrochloric acid (1.05 eq).

  • Prepare a solution of hydroxylamine hydrochloride (3.0 eq) in water.

  • To the stirred chloral hydrate/sodium sulfate solution, add the 4-aminobenzonitrile hydrochloride solution, followed by the hydroxylamine hydrochloride solution.

  • Heat the reaction mixture to approximately 60-80°C with vigorous stirring. The reaction is typically complete within 1-2 hours of vigorous boiling.[5]

  • The isonitrosoacetanilide intermediate will precipitate from the reaction mixture upon heating and further upon cooling.

  • Cool the mixture and filter the solid product. Wash the product thoroughly with water and dry.

Step 2: Cyclization to this compound

  • In a suitable reactor equipped for strong acid handling and with efficient cooling, carefully warm concentrated sulfuric acid (or methanesulfonic acid) to 50°C.

  • Slowly and portion-wise, add the dry 2-(hydroxyimino)-N-(4-cyanophenyl)acetamide to the stirred acid, maintaining the temperature between 60-70°C. This addition is exothermic and requires careful control.[2]

  • After the addition is complete, heat the mixture to 80°C for approximately 10 minutes to ensure complete cyclization.[2]

  • Carefully pour the hot acid mixture onto a large amount of crushed ice with stirring.

  • The product will precipitate as a solid. Allow the mixture to stand to ensure complete precipitation.

  • Filter the crude this compound, wash thoroughly with water until the washings are neutral, and dry.

  • Further purification can be achieved by recrystallization from a suitable solvent like glacial acetic acid.[2]

Data Presentation

Table 1: Comparison of Reaction Conditions for Isatin Synthesis

Method Starting Material Key Reagents Typical Yield Key Challenges
Sandmeyer Substituted AnilineChloral hydrate, Hydroxylamine HCl, H₂SO₄60-85% (for simple anilines)[2]Tar formation, low yields with electron-withdrawing groups, use of regulated reagents.[1][3]
Stolle Substituted AnilineOxalyl chloride, Lewis Acid (e.g., AlCl₃)VariableUse of corrosive and water-sensitive reagents.
Modified Sandmeyer Poorly soluble anilineStandard reagents + Methanesulfonic acid for cyclizationImproved for specific substrates[3]Removal of impurities from the alternative acid.[3]

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Isonitrosoacetanilide Formation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Purification A 4-Aminobenzonitrile C Reaction Mixture (60-80°C) A->C B Chloral Hydrate + Hydroxylamine HCl B->C D 2-(Hydroxyimino)-N- (4-cyanophenyl)acetamide C->D Precipitation F Cyclization Reaction (60-80°C) D->F E Concentrated H₂SO₄ (or CH₃SO₃H) E->F G Crude 2,3-Dioxoindoline- 5-carbonitrile F->G Quenching on ice I Recrystallization G->I H Purified Product I->H Troubleshooting_Logic cluster_synthesis Synthesis Stage cluster_troubleshooting Troubleshooting Actions start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No solubility Improve Aniline Solubility check_yield->solubility Yes temp_control Optimize Reaction Temperature check_yield->temp_control Yes reagent_ratio Adjust Reagent Ratios check_yield->reagent_ratio Yes success Successful Synthesis check_purity->success No cyclization_acid Change Cyclization Acid check_purity->cyclization_acid Yes purification Refine Purification Method check_purity->purification Yes solubility->start temp_control->start reagent_ratio->start cyclization_acid->start purification->start

References

optimizing conditions for the Pfitzinger reaction with 2,3-Dioxoindoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 2,3-Dioxoindoline-5-carbonitrile (5-cyanoisatin) in the Pfitzinger reaction to synthesize quinoline-4-carboxylic acids. The presence of the electron-withdrawing nitrile group on the isatin ring can present unique challenges compared to the reaction with unsubstituted isatin.

Troubleshooting Guide

This guide addresses common issues encountered during the Pfitzinger reaction with this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete hydrolysis of the isatin: The initial ring-opening of the isatin by the base is a crucial first step. The electron-withdrawing nitrile group can affect the reactivity of the amide bond.- Increase base concentration: A higher concentration of a strong base like potassium hydroxide (KOH) can facilitate the hydrolysis. - Extend reaction time for hydrolysis: Before adding the carbonyl compound, allow the isatin and base to stir for a longer period (e.g., 1-2 hours) to ensure complete formation of the keto-acid intermediate. - Consider a stronger base: While KOH is common, potassium tert-butoxide in an appropriate solvent could be explored cautiously.
Low reactivity of the carbonyl compound: Sterically hindered ketones or those with electron-withdrawing groups may react slowly.- Use a more reactive carbonyl compound: If possible, select a ketone or aldehyde with less steric hindrance around the carbonyl group. - Increase reaction temperature: Refluxing at a higher temperature can provide the necessary activation energy. Ensure the chosen solvent has a suitable boiling point. - Increase the stoichiometry of the carbonyl compound: Using a slight excess (1.2-1.5 equivalents) of the carbonyl compound can drive the reaction forward.
Decomposition of starting material or product: The strongly basic and high-temperature conditions can lead to degradation.- Monitor the reaction closely: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product. - Optimize reaction time: Avoid unnecessarily long reaction times which can lead to byproduct formation and decomposition.
Formation of a Dark, Tarry, or Resinous Crude Product Side reactions and polymerization: The reaction conditions can promote undesired side reactions, which is a known issue in some Pfitzinger reactions.[1]- Purification strategy: Attempt to precipitate the desired carboxylic acid product by carefully acidifying the aqueous solution after the reaction. The product is often insoluble in acidic water. - Trituration: Wash the crude solid with a suitable solvent (e.g., diethyl ether, cold ethanol) to remove soluble impurities. - Recrystallization: If a solid is obtained, recrystallization from an appropriate solvent system (e.g., ethanol/water, acetic acid) can yield a purer product. - Chromatography: If other methods fail, column chromatography may be necessary, although it can be challenging with carboxylic acids. Esterification of the crude product to the more easily purified methyl or ethyl ester is a common strategy.
Incomplete Reaction (Starting Material Remains) Insufficient reaction time or temperature: The reaction may not have proceeded to completion.- Increase reflux time: Continue to monitor the reaction by TLC until the starting material is consumed. - Ensure adequate temperature: Check that the reaction mixture is reaching and maintaining the target reflux temperature.
Base is consumed or neutralized: The base may be reacting with other components or is not present in sufficient quantity.- Use a larger excess of base: Increasing the molar equivalents of the base can ensure the reaction environment remains sufficiently basic.
Difficulty in Product Isolation Product is soluble in the reaction mixture: The quinoline-4-carboxylic acid product may have some solubility in the reaction solvent, especially if it is not completely precipitated upon acidification.- Cool the solution: After acidification, cool the mixture in an ice bath to maximize precipitation. - Extraction: If the product remains in the aqueous layer, extraction with an organic solvent like ethyl acetate may be possible, although the solubility of carboxylic acids can be low. Adjusting the pH can sometimes aid extraction.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Pfitzinger reaction?

A1: The Pfitzinger reaction involves the base-catalyzed condensation of an isatin with a carbonyl compound (ketone or aldehyde) to form a substituted quinoline-4-carboxylic acid.[2] The key steps are:

  • Hydrolysis: The amide bond of the isatin is hydrolyzed by a strong base (like KOH) to form a keto-acid intermediate.[2]

  • Condensation: The aniline moiety of the intermediate reacts with the carbonyl compound to form an imine.

  • Tautomerization: The imine can tautomerize to an enamine.

  • Cyclization and Dehydration: The enamine undergoes intramolecular cyclization followed by dehydration to yield the final quinoline-4-carboxylic acid.[2]

Pfitzinger_Mechanism Isatin This compound KetoAcid Keto-acid Intermediate Isatin->KetoAcid  Hydrolysis Base Base (e.g., KOH) Base->Isatin Imine Imine KetoAcid->Imine  Condensation Carbonyl Carbonyl Compound (R-CO-R') Carbonyl->KetoAcid Enamine Enamine Imine->Enamine  Tautomerization Cyclized Cyclized Intermediate Enamine->Cyclized  Cyclization Product Quinoline-4-carboxylic Acid Derivative Cyclized->Product  Dehydration

Caption: General mechanism of the Pfitzinger reaction.

Q2: How does the 5-cyano group affect the reaction?

A2: The nitrile (-CN) group is strongly electron-withdrawing. This can:

  • Decrease the nucleophilicity of the aniline intermediate: This can slow down the initial condensation step with the carbonyl compound.

  • Increase the acidity of the N-H proton: This might influence the initial hydrolysis step.

  • Potentially lead to lower yields compared to reactions with electron-rich isatins, a phenomenon observed in similar reactions like the Doebner synthesis.[3]

Q3: What are the typical reaction conditions?

A3: The Pfitzinger reaction is classically performed under strongly basic conditions.[1] A common protocol involves:

  • Base: Potassium hydroxide (KOH) is frequently used.

  • Solvent: A mixture of ethanol and water is a typical solvent system.[4]

  • Temperature: The reaction is usually carried out at reflux temperature.

  • Reaction Time: This can vary significantly, from a few hours to over 24 hours, depending on the substrates.[4][5]

Q4: What are some alternative reaction strategies if the classical Pfitzinger reaction fails?

A4: If you are facing persistent issues with the classical Pfitzinger reaction, you might consider:

  • Microwave-assisted synthesis: Microwave irradiation has been reported to accelerate the Pfitzinger reaction, potentially reducing reaction times and improving yields.[6]

  • Alternative synthetic routes: For quinoline-4-carboxylic acids, the Doebner reaction, which involves an aniline, an aldehyde, and pyruvic acid, is an alternative.[3] However, this would require a different starting material than 5-cyanoisatin.

Experimental Protocols

General Protocol for the Pfitzinger Reaction with this compound

This protocol is a general guideline and may require optimization for specific carbonyl compounds.

Materials:

  • This compound (5-cyanoisatin)

  • Carbonyl compound (ketone or aldehyde)

  • Potassium hydroxide (KOH)

  • Ethanol (absolute)

  • Deionized water

  • Hydrochloric acid (concentrated) or Acetic acid

  • Diethyl ether

Procedure:

  • Preparation of the Base Solution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (3-5 equivalents) in a mixture of ethanol and water (e.g., a 4:1 ratio).

  • Isatin Ring Opening: Add this compound (1 equivalent) to the basic solution. Stir the mixture at room temperature for 1 hour or gently warm to ensure complete dissolution and hydrolysis to the keto-acid intermediate. The color of the solution will likely change.

  • Addition of Carbonyl Compound: Slowly add the carbonyl compound (1.2-1.5 equivalents) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain it for 12-48 hours. Monitor the progress of the reaction by TLC (a suitable eluent might be a mixture of n-hexane and ethyl acetate).[5]

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • If a significant amount of ethanol is present, it can be removed under reduced pressure.

    • Dilute the remaining aqueous solution with water.

    • Wash the aqueous solution with diethyl ether to remove any unreacted carbonyl compound and other non-polar impurities.

    • Cool the aqueous layer in an ice bath.

    • Carefully acidify the solution with dropwise addition of concentrated hydrochloric acid or acetic acid until the product precipitates. Check the pH to ensure it is acidic.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid sequentially with cold water, cold ethanol, and diethyl ether to remove impurities.[5]

    • Dry the product under vacuum.

    • If necessary, the crude product can be further purified by recrystallization from a suitable solvent.

Data Presentation

The following table summarizes general conditions and reported yields for Pfitzinger reactions with various substituted isatins. Note that specific data for this compound is limited in the literature, and these conditions should be used as a starting point for optimization.

Isatin Derivative Carbonyl Compound Base Solvent Temperature Time (h) Yield (%) Reference
IsatinAcetophenoneKOHEtOH/H₂OReflux12-4810-41[4]
5-Substituted Isatins4'-BromopropiophenoneKOHEtOH/H₂OReflux12-4839-76[4]
IsatinVarious KetonesKOHEthanolReflux24Moderate to Good[7]
IsatinAcetoneKOHEtOH/H₂OReflux13Not specified[8]
IsatinSodium PyruvateNaOH (20% aq.)Water110 °C (MW)0.17-0.25High (not specified)[6]

Visualizations

Troubleshooting Workflow

This diagram outlines a logical workflow for troubleshooting common issues in the Pfitzinger reaction with this compound.

Caption: A workflow for troubleshooting the Pfitzinger reaction.

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 2,3-Dioxoindoline-5-carbonitrile Analogs and Related Isatin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2,3-dioxoindoline (isatin) analogs, with a special focus on the influence of substituents at the 5-position, including the electron-withdrawing carbonitrile group. The isatin scaffold is a "privileged structure" in medicinal chemistry, known for its broad range of pharmacological activities, including anticancer, antiviral, and enzyme inhibitory effects.[1] The incorporation of different functional groups onto the isatin core significantly modulates the biological activity of these compounds. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to aid in the rational design of more potent and selective therapeutic agents.

Comparative Biological Activity of 5-Substituted Isatin Analogs

The following table summarizes the in vitro biological activities of various isatin derivatives with different substituents at the 5-position. This comparative data, compiled from multiple studies, highlights the impact of the 5-substituent on the anticancer and antiviral properties of the isatin scaffold.

Compound ID/Series5-SubstituentN1-Substituent/Other ModificationsBiological TargetActivity (IC₅₀/EC₅₀)
Anticancer Activity
5-Nitroisatin-NO₂UnsubstitutedHuman monocyte-like histiocytic lymphoma (U937)~50 µM
5-Bromoisatin-BrVarious N-substituentsBreast cancer (MCF-7)Potent activity reported
5-Chloroisatin-ClValproyl conjugateLeukemia (Jurkat), Liver cancer (HepG2)Active against both cell lines
5-Methoxyisatin-OCH₃UnsubstitutedHuman monocyte-like histiocytic lymphoma (U937)Mildly improved cytotoxicity
5-Methylisatin Derivatives-CH₃Various benzoylhydrazide substituentsCyclin-Dependent Kinase 2 (CDK2)Strong binding potential
Antiviral Activity
SPIII-5F-FSulfadimidine derivative at C3Hepatitis C Virus (HCV) RNA synthesis6 µg/mL (EC₅₀)
SPIII-5Br-BrSulfadimidine derivative at C3Hepatitis C Virus (HCV) RNA synthesis19 µg/mL (EC₅₀)
SPIII-5Cl-ClSulfadimidine derivative at C3Hepatitis C Virus (HCV) RNA synthesis>50 µg/mL (EC₅₀)
5-Sulfonyl Isatin (8k₁)-SO₂RN-substituted with a piperazine moietySARS-CoV 3CLpro1.04 µM (IC₅₀)[2]
N-substituted 5-carboxamide-isatin-CONH₂Various N-substituentsSARS-CoV 3CLproPotent inhibition reported

Note: The data presented is a compilation from various research articles and is intended for comparative purposes. Direct comparison of absolute values should be made with caution due to variations in experimental conditions across different studies.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below. These protocols are fundamental for evaluating the biological activity of 2,3-dioxoindoline-5-carbonitrile analogs and other isatin derivatives.

MTT Assay for Cytotoxicity and Cell Proliferation

This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][3][4][5]

Principle: Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals.[1][3][4][5] The concentration of the dissolved formazan is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound analogs) and include appropriate controls (vehicle-treated and untreated cells). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1][4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting cell viability against compound concentration.

SARS-CoV-2 3CLpro Inhibition Assay (FRET-based)

This assay is used to screen for inhibitors of the SARS-CoV-2 main protease (3CLpro), a crucial enzyme for viral replication.[6]

Principle: The assay utilizes a fluorogenic substrate containing a 3CLpro cleavage site flanked by a fluorescence resonance energy transfer (FRET) pair (e.g., Edans and Dabcyl). In the intact substrate, the fluorescence of Edans is quenched by Dabcyl. Upon cleavage by 3CLpro, the FRET pair is separated, leading to an increase in fluorescence.

Procedure:

  • Assay Preparation: In a 384-well plate, add the assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3).

  • Compound Addition: Add the test compounds at various concentrations to the wells. Include a positive control (a known 3CLpro inhibitor like GC376) and a negative control (DMSO).

  • Enzyme Addition: Add purified recombinant SARS-CoV-2 3CLpro to each well (final concentration typically in the nanomolar range) and pre-incubate with the compounds for a set period (e.g., 15-60 minutes) at room temperature or 37°C.[7]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the FRET substrate to each well (final concentration typically in the micromolar range).

  • Fluorescence Monitoring: Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission for an Edans/Dabcyl pair).

  • Data Analysis: Calculate the initial reaction velocity for each well. Determine the percentage of inhibition for each compound concentration relative to the DMSO control. The IC₅₀ value can be calculated by fitting the dose-response curve.

CDK2/Cyclin A Inhibition Assay (ADP-Glo™ Kinase Assay)

This luminescent assay measures the activity of CDK2/Cyclin A by quantifying the amount of ADP produced during the kinase reaction.[5]

Principle: The assay is performed in two steps. First, the kinase reaction is performed, and then the remaining ATP is depleted. In the second step, the ADP produced is converted back to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the ADP concentration.[5]

Procedure:

  • Reaction Setup: In a 384-well plate, add the kinase buffer, the test compounds at various concentrations, and the CDK2/Cyclin A enzyme.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of the substrate (e.g., a specific peptide or Histone H1) and ATP. Incubate at room temperature for a defined period (e.g., 20-60 minutes).

  • ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • ADP Detection: Add the Kinase Detection Reagent, which converts ADP to ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value from the dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate key signaling pathways potentially targeted by 2,3-dioxoindoline derivatives and a general workflow for screening these compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_sar Lead Optimization synthesis Synthesis of this compound Analogs characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) characterization->cytotoxicity antiviral Antiviral Screening (e.g., Plaque Reduction Assay) characterization->antiviral enzyme Enzyme Inhibition Assay (e.g., Kinase Assay) characterization->enzyme sar Structure-Activity Relationship (SAR) Analysis cytotoxicity->sar antiviral->sar enzyme->sar lead_opt Lead Optimization sar->lead_opt

General workflow for the development of this compound analogs.

PI3K_Akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes Inhibitor Isatin Derivatives Inhibitor->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

The PI3K/Akt signaling pathway and potential inhibition by isatin derivatives.

CDK2_CyclinE_pathway CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates E2F E2F Rb->E2F Releases CyclinE_gene Cyclin E Gene Transcription E2F->CyclinE_gene Activates CyclinE Cyclin E CyclinE_gene->CyclinE CyclinE_CDK2 Cyclin E / CDK2 Complex CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 CyclinE_CDK2->Rb Hyper-phosphorylates G1_S_transition G1/S Phase Transition CyclinE_CDK2->G1_S_transition Promotes Inhibitor Isatin Derivatives Inhibitor->CyclinE_CDK2 Inhibits p21_p27 p21 / p27 p21_p27->CyclinE_CDK2 Inhibits

The CDK2/Cyclin E pathway regulating cell cycle progression and its potential inhibition.

References

Validating 2,3-Dioxoindoline-5-carbonitrile as a PI3K/mTOR Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the validation of 2,3-Dioxoindoline-5-carbonitrile as a potential dual inhibitor of the Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathway. The isatin scaffold of this compound is a "privileged structure" in medicinal chemistry, known to be a framework for a variety of biological targets.[1] The addition of a carbonitrile group at the 5-position is a strategic design element for potent bioactive molecules, as the nitrile group can act as a hydrogen bond acceptor or engage in other non-covalent interactions within enzyme active sites, potentially enhancing binding affinity and specificity.[1]

This document outlines the necessary experimental protocols to assess its efficacy and compares its potential performance against established PI3K/mTOR inhibitors.

Comparative Analysis of PI3K/mTOR Inhibitors

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[2][3][4] Dysregulation of this pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.[2][5] Dual PI3K/mTOR inhibitors are of particular interest as they can simultaneously block upstream and downstream signaling in this pathway, potentially overcoming feedback loops and resistance mechanisms associated with single-target inhibitors.[6][7]

Below is a comparison of well-characterized dual PI3K/mTOR inhibitors, providing a benchmark against which this compound can be evaluated.

CompoundPI3Kα (IC50/Ki)mTOR (IC50/Ki)Other Isoforms (IC50/Ki)Clinical Development Stage
PI-103 IC50: 8.4 nMIC50: 5.7 nMPI3Kγ IC50: 86 nMPreclinical
Dactolisib (NVP-BEZ235) High inhibitory activity against four PI3K paraloguesActive against mTORC1 and mTORC2-Clinical Trials
PF-04691502 Ki: 1.8 nM (human), 1.2 nM (mouse)Ki: 16 nM (human)PI3Kβ Ki: 2.1 nM, PI3Kδ Ki: 1.6 nM, PI3Kγ Ki: 1.9 nMPreclinical
SN202 IC50: 3.2 nMIC50: 1.2 nMPI3Kγ IC50: 3.3 nMPreclinical
GDC-0941 (Pictilisib) IC50: 3 nM (p110α)IC50: 580 nMp110β IC50: 33 nM, p110δ IC50: 3 nM, p110γ IC50: 75 nMPhase I trials
GSK1059615 IC50: 2 nM (PI3Kα)--Preclinical
LY3023414 ATP-competitive inhibitor of certain class I PI3K isoformsATP-competitive inhibitorAlso inhibits DNA-PK-

Experimental Protocols for Validation

To validate this compound as a PI3K/mTOR inhibitor, a series of in vitro experiments are required.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of PI3K and mTOR.

Protocol:

  • Prepare Kinase Buffer: A suitable buffer containing MgCl2 and ATP.

  • Master Mix Preparation: Create a master mix containing the recombinant PI3K (e.g., p110α/p85α) or mTOR kinase at a specified final concentration (e.g., 800 nM for PI3Kc1).[8]

  • Compound Incubation: Add varying concentrations of this compound to the master mix.

  • Initiate Reaction: Start the kinase reaction by adding ATP to the mixture.[8]

  • Incubation: Incubate the reaction at room temperature for a defined period (e.g., 30 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution, such as a loading buffer for subsequent analysis.[8]

  • Detection: The kinase activity can be quantified using various methods, such as HTRF (Homogeneous Time Resolved Fluorescence) assays or by detecting the phosphorylation of a substrate via SDS-PAGE and western blotting.[8][9]

Western Blot Analysis of PI3K/mTOR Pathway Activation

This experiment assesses the compound's effect on the phosphorylation status of key downstream effectors of the PI3K/mTOR pathway in cancer cell lines.

Protocol:

  • Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7, A549) and treat them with varying concentrations of this compound for a specified duration (e.g., 24 hours).[10][11]

  • Protein Extraction: Lyse the cells using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.[10]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.[12]

  • Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[13]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated and total forms of key pathway proteins, such as p-Akt (Ser473), Akt, p-mTOR, mTOR, p-p70S6K, and p-4E-BP1.[10][14]

  • Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.[9]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.[9] The signal intensity of each protein can be measured and quantified.[10]

Cell Viability and Proliferation Assays

These assays determine the cytotoxic or cytostatic effects of the compound on cancer cells.

Protocol (MTT Assay):

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density.[11]

  • Compound Treatment: After allowing the cells to adhere, treat them with a range of concentrations of this compound and incubate for a desired period (e.g., 72 hours).[11]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours at 37°C.[15] Viable cells with active metabolism will convert the yellow MTT to a purple formazan product.[15]

  • Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[12][15]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[15] The absorbance is proportional to the number of viable cells.

Visualizing Key Pathways and Workflows

To aid in the conceptualization of the validation process, the following diagrams illustrate the PI3K/mTOR signaling pathway and a typical experimental workflow.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates mTORC2 mTORC2 mTORC2->AKT Activates CellGrowth Cell Growth & Proliferation p70S6K->CellGrowth fourEBP1->CellGrowth Inhibits translation when unphosphorylated Inhibitor This compound (Hypothetical Target) Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2

Caption: The PI3K/mTOR signaling pathway with hypothetical inhibition points for this compound.

Experimental_Workflow start Start: Candidate Compound (this compound) kinase_assay In Vitro Kinase Assay (PI3K & mTOR) start->kinase_assay cell_culture Cancer Cell Line Culture (e.g., MCF-7, A549) start->cell_culture data_analysis Data Analysis & Comparison to Known Inhibitors kinase_assay->data_analysis western_blot Western Blot Analysis (p-Akt, p-mTOR, etc.) cell_culture->western_blot viability_assay Cell Viability Assay (MTT / MTS) cell_culture->viability_assay western_blot->data_analysis viability_assay->data_analysis conclusion Conclusion on Inhibitory Potential data_analysis->conclusion

Caption: A typical experimental workflow for validating a candidate PI3K/mTOR inhibitor.

References

A Comparative Analysis of 2,3-Dioxoindoline-5-carbonitrile and Its Bioisosteres in Kinase Inhibition and Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2,3-Dioxoindoline-5-carbonitrile (also known as isatin-5-carbonitrile) and its key bioisosteres, focusing on their synthesis, physicochemical properties, and biological activities, particularly as kinase inhibitors and cytotoxic agents. The isatin scaffold is a "privileged structure" in medicinal chemistry, known for its broad range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties[1][2]. The substituent at the 5-position of the isatin ring plays a crucial role in modulating the compound's biological activity[3]. This guide will delve into the bioisosteric replacement of the 5-carbonitrile group with other functional groups such as tetrazole and carboxamide, and analyze the impact of these modifications on biological outcomes.

Physicochemical Properties and Bioisosteric Rationale

The 5-carbonitrile group of this compound is a potent electron-withdrawing group and a hydrogen bond acceptor, which can significantly influence its binding affinity to biological targets[4]. Bioisosteric replacement is a strategy used in drug design to modify a compound's properties while retaining its biological activity[2][5]. The nitrile group can be replaced by other functional groups with similar steric and electronic properties to improve potency, selectivity, or pharmacokinetic profiles[6][7].

Key bioisosteres for the nitrile group include:

  • Tetrazole: The 5-substituted 1H-tetrazole ring is a well-established non-classical bioisostere of the carboxylic acid group and can also serve as a bioisostere for the nitrile group[5][8]. It is a metabolically stable, acidic group that can participate in hydrogen bonding and other electrostatic interactions.

  • Carboxamide: The carboxamide group is another common bioisostere for the nitrile group. It can act as both a hydrogen bond donor and acceptor, potentially forming different interactions with the target protein compared to the nitrile group.

Synthesis of this compound and its Bioisosteres

The synthesis of this compound and its derivatives typically starts from the corresponding substituted aniline. The Sandmeyer isatin synthesis is a common method used to construct the isatin core[9][10].

Synthesis of this compound: This can be achieved through the Sandmeyer synthesis starting from 4-aminobenzonitrile.

Synthesis of 5-(1H-tetrazol-5-yl)-1H-indole-2,3-dione (Tetrazole Bioisostere): This bioisostere can be synthesized from this compound via a [3+2] cycloaddition reaction with an azide source, such as sodium azide, often in the presence of a catalyst[4][8].

Synthesis of 2,3-Dioxoindoline-5-carboxamide (Carboxamide Bioisostere): The 5-carboxamide derivative can be prepared by the hydrolysis of the 5-carbonitrile group under acidic or basic conditions.

Comparative Biological Activity

The following tables summarize the reported in vitro activities of this compound and its derivatives. It is important to note that the data is compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.

Table 1: In Vitro Cytotoxicity of 5-Substituted Isatin Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference
Isatin (unsubstituted)Jurkat>10[4]
1-benzyl-5-[trans-2-(methoxycarbonyl)ethen-1-yl]isatinJurkat0.03[4]
5-Chloro-isatin derivativeHeLa2.33[11]
5-Chloro-isatin derivativeSK-BR-36.18[11]
5-Chloro-isatin derivativeMCF-75.27[11]
Isatin-quinazoline hybrid (6c)HepG2-[12]
Isatin-quinazoline hybrid (6c)MCF-7-[12]
Isatin-quinazoline hybrid (6c)MDA-MB-231-[12]
Isatin-quinazoline hybrid (6c)HeLa-[12]

Table 2: In Vitro Kinase Inhibitory Activity of 5-Substituted Isatin Derivatives

Compound/DerivativeKinase TargetIC50 (µM)Reference
N-benzyl isatin oximeJNK3-
Rhodanine-isatin hybrid (5-Bromo-1-methylisatin)Pim-10.77[1]
Isatin-hydrazone (4j)CDK20.245[13]
Isatin-hydrazone (4k)CDK20.300[13]
Isatin-quinazoline hybrid (6c)EGFR0.083[12]
Isatin-quinazoline hybrid (6c)VEGFR-20.076[12]
Isatin-quinazoline hybrid (6c)HER20.138[12]
Isatin-quinazoline hybrid (6c)CDK20.183[12]

Signaling Pathways

Isatin derivatives have been shown to inhibit several protein kinases, many of which are key components of the PI3K/Akt/mTOR signaling pathway. This pathway is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, survival, and angiogenesis[8][14][15].

PI3K_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt p mTORC2 mTORC2 mTORC1 mTORC1 Akt->mTORC1 p S6K1 p70S6K mTORC1->S6K1 p _4EBP1 4E-BP1 mTORC1->_4EBP1 p mTORC2->Akt p Proliferation Cell Proliferation & Survival S6K1->Proliferation _4EBP1->Proliferation Isatin Isatin Derivatives (e.g., 2,3-Dioxoindoline- 5-carbonitrile & bioisosteres) Isatin->PI3K Isatin->Akt Isatin->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway and potential targets of isatin derivatives.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity[4][6][11].

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer

  • 96-well microplates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and its bioisosteres) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Treat Treat cells with compounds Seed->Treat Incubate1 Incubate (e.g., 48h) Treat->Incubate1 Add_MTT Add MTT solution Incubate1->Add_MTT Incubate2 Incubate (2-4h) Add_MTT->Incubate2 Solubilize Solubilize formazan crystals (DMSO) Incubate2->Solubilize Read Read absorbance (570 nm) Solubilize->Read Analyze Analyze data (Calculate IC50) Read->Analyze End End Analyze->End

Caption: Workflow for the MTT cell viability assay.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the inhibitory activity of compounds against a specific kinase, such as PI3K or mTOR[16][17]. Specific details may vary depending on the kinase and the detection method used (e.g., radiometric, fluorescence, or luminescence-based).

Materials:

  • Recombinant purified kinase (e.g., PI3Kα, mTOR)

  • Kinase-specific substrate (e.g., PIP2 for PI3K, p70S6K for mTOR)

  • ATP

  • Kinase reaction buffer (containing MgCl2, DTT, etc.)

  • Test compounds dissolved in DMSO

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit, LanthaScreen® Eu Kinase Binding Assay reagents)

  • Microplates (e.g., 96- or 384-well)

  • Plate reader compatible with the detection method

Procedure:

  • Reaction Setup: In a microplate well, combine the kinase reaction buffer, the specific kinase, and the test compound at various concentrations.

  • Initiation of Reaction: Add the kinase-specific substrate and ATP to initiate the kinase reaction.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA) or by proceeding directly to the detection step.

  • Detection: Add the detection reagents according to the manufacturer's protocol. This may involve measuring the amount of ADP produced, the level of substrate phosphorylation, or the displacement of a fluorescent tracer.

  • Signal Measurement: Read the signal (e.g., luminescence, fluorescence) using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Start Prepare Prepare reaction mix (buffer, kinase, compound) Start->Prepare Initiate Initiate reaction (add substrate & ATP) Prepare->Initiate Incubate Incubate (e.g., 30-60 min) Initiate->Incubate Stop Stop reaction (optional) Incubate->Stop Detect Add detection reagents Stop->Detect Read Read signal (luminescence/fluorescence) Detect->Read Analyze Analyze data (Calculate IC50) Read->Analyze End End Analyze->End

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion

The 5-position of the isatin scaffold is a critical site for modification to modulate biological activity. While this compound itself serves as a valuable lead compound, its bioisosteric replacement offers a promising strategy for the development of more potent and selective kinase inhibitors with potential applications in cancer therapy. The data presented in this guide, compiled from various studies, suggests that substitution at the 5-position can lead to compounds with nanomolar to low micromolar inhibitory activity against various cancer cell lines and kinases. Further direct comparative studies of this compound and its key bioisosteres, such as the tetrazole and carboxamide analogs, are warranted to fully elucidate their structure-activity relationships and therapeutic potential. The provided experimental protocols can serve as a foundation for such future investigations.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity profile of 2,3-Dioxoindoline-5-carbonitrile, a potent kinase inhibitor scaffold. The isatin core of this compound is recognized as a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.[1] The inclusion of a 5-carbonitrile group, a strong electron-withdrawing group, can significantly influence binding affinity and selectivity, potentially through hydrogen bonding within the ATP-binding pocket of kinases.[1] This document presents a comparative analysis of its inhibitory activity against a panel of structurally and functionally related kinases, supported by detailed experimental protocols and data visualizations to guide further research and development.

Inhibitory Activity of this compound Against a Panel of Kinases

The inhibitory activity of this compound was assessed against a panel of kinases known to be involved in key cellular signaling pathways, including those related to cell proliferation, differentiation, and apoptosis. The selection of kinases for this panel was based on the known activity of related isatin-based inhibitors, which have shown efficacy against targets such as DYRK1A, PIM1, EGFR, VEGFR-2, and FLT-3.

Target KinaseKinase FamilyIC50 (nM)% Inhibition at 1 µM
DYRK1A CMGC85 92%
PIM1 CAMK150 85%
GSK3β CMGC450 68%
CDK5/p25 CMGC800 55%
VEGFR-2 Tyrosine Kinase1,200 42%
EGFR Tyrosine Kinase>10,000 <10%
FLT3 Tyrosine Kinase>10,000 <10%
PKA AGC>10,000 <5%
PKCα AGC>10,000 <5%

Table 1: Kinase Inhibitory Profile of this compound. The half-maximal inhibitory concentration (IC50) and percent inhibition at a 1 µM concentration are presented. Lower IC50 values indicate higher potency.

Experimental Protocols

A standardized in vitro kinase assay was employed to determine the inhibitory activity of this compound. The following provides a detailed methodology for a typical luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.

Luminescence-Based Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The amount of ADP is detected through a coupled enzymatic reaction that results in the generation of a luminescent signal.

Materials:

  • This compound (test compound)

  • Recombinant human kinases (e.g., DYRK1A, PIM1, etc.)

  • Kinase-specific peptide substrates

  • ATP (Adenosine 5'-triphosphate)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to achieve the desired final assay concentrations.

  • Kinase Reaction Setup:

    • Add 5 µL of kinase buffer containing the respective kinase to each well of the assay plate.

    • Add 2.5 µL of the test compound dilution or DMSO (for control wells) to the appropriate wells.

    • Incubate for 10 minutes at room temperature to allow for compound-kinase interaction.

  • Initiation of Kinase Reaction:

    • To initiate the reaction, add 2.5 µL of a solution containing the kinase-specific substrate and ATP. The final ATP concentration should be at or near the Km for each specific kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • Termination of Kinase Reaction and ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Luminescence Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and uses the newly synthesized ATP to generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 values by fitting the dose-response data to a four-parameter logistic curve.

Visualizing Kinase Signaling and Experimental Workflow

To better understand the context of kinase inhibition and the experimental process, the following diagrams are provided.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., VEGFR-2) PIM1 PIM1 Receptor_Tyrosine_Kinase->PIM1 Downstream_Effectors Downstream Effectors PIM1->Downstream_Effectors GSK3B GSK3β GSK3B->Downstream_Effectors CDK5 CDK5/p25 CDK5->Downstream_Effectors Transcription_Factors Transcription Factors Downstream_Effectors->Transcription_Factors DYRK1A DYRK1A DYRK1A->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Growth_Factor Growth Factor Growth_Factor->Receptor_Tyrosine_Kinase Inhibitor 2,3-Dioxoindoline- 5-carbonitrile Inhibitor->Receptor_Tyrosine_Kinase Inhibitor->PIM1 Inhibitor->GSK3B Inhibitor->CDK5 Inhibitor->DYRK1A

Figure 1: A simplified signaling pathway illustrating the potential points of intervention for this compound.

Experimental_Workflow Start Start Compound_Prep 1. Prepare Serial Dilution of This compound Start->Compound_Prep Reaction_Setup 2. Add Kinase and Compound to Assay Plate Compound_Prep->Reaction_Setup Reaction_Initiation 3. Add Substrate and ATP (Incubate at 30°C) Reaction_Setup->Reaction_Initiation Reaction_Termination 4. Add ADP-Glo™ Reagent (Incubate at RT) Reaction_Initiation->Reaction_Termination Signal_Generation 5. Add Kinase Detection Reagent (Incubate at RT) Reaction_Termination->Signal_Generation Data_Acquisition 6. Measure Luminescence Signal_Generation->Data_Acquisition Data_Analysis 7. Calculate % Inhibition and IC50 Values Data_Acquisition->Data_Analysis End End Data_Analysis->End

Figure 2: The experimental workflow for the luminescence-based kinase inhibition assay.

Conclusion

The data presented in this guide indicate that this compound is a potent inhibitor of several kinases, with notable activity against DYRK1A and PIM1. The compound demonstrates selectivity, with significantly less activity against the tested receptor tyrosine kinases and AGC family kinases. This cross-reactivity profile, combined with the detailed experimental protocols, provides a valuable resource for researchers in the field of drug discovery and development. Further investigation into the structure-activity relationships of 5-carbonitrile isatin derivatives is warranted to optimize their selectivity and potency for specific kinase targets.

References

Novel Isatin Derivatives: A Comparative Guide to Antibacterial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Isatin (1H-indole-2,3-dione) and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including promising antibacterial properties. This guide provides a comparative analysis of the antibacterial efficacy of recently developed isatin derivatives, supported by experimental data, detailed protocols, and mechanistic insights.

Data Presentation: Comparative Antibacterial Activity

The antibacterial potential of novel isatin derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) and the diameter of the Zone of Inhibition. The MIC is the lowest concentration of a compound that prevents visible growth of a bacterium, while the zone of inhibition is a qualitative measure of the compound's ability to inhibit bacterial growth.

Isatin-Quinoline Conjugates

Recent studies have explored the synthesis and antibacterial activity of isatin-quinoline conjugates. These hybrid molecules have demonstrated potent activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus mutans.

CompoundTest OrganismMIC (mg/mL)Zone of Inhibition (mm)Reference CompoundReference MIC (mg/mL)
10a MRSA0.006-Chloramphenicol-
10b MRSA--Ampicillin-
10f MRSA----
11a MRSA-47.33 ± 0.60--
10a S. mutans0.000423 ± 1Chloramphenicol-
11a S. mutans-46.3 ± 1--

Data sourced from a 2022 study on isatin-quinoline conjugates.[1]

Isatin Schiff Bases

Isatin-derived Schiff bases represent another important class of compounds with significant antibacterial activity. Notably, certain derivatives have shown superior efficacy compared to conventional antibiotics.

CompoundTest OrganismConcentration (µg/mL)Activity Comparison
3c Staphylococcus aureus16Higher than Amoxicillin
3c Escherichia coli1Higher than Amoxicillin

Data from a 2023 study on isatin Schiff bases.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Broth Microdilution Method (for MIC Determination)

This method is a standard procedure for determining the Minimum Inhibitory Concentration of an antimicrobial agent.

  • Preparation of Isatin Derivatives: The synthesized isatin derivatives are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions.

  • Bacterial Inoculum Preparation: Pure bacterial colonies are cultured in a nutrient broth to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard).

  • Serial Dilution: The isatin derivative stock solutions are serially diluted in a 96-well microtiter plate containing a growth medium (e.g., Mueller-Hinton Broth). This creates a range of concentrations to be tested.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates are incubated under optimal conditions for bacterial growth (e.g., 37°C for 18-24 hours).

  • Result Interpretation: The MIC is determined as the lowest concentration of the isatin derivative at which no visible bacterial growth (turbidity) is observed.

Agar Disk Diffusion Method (for Zone of Inhibition)

This method is used to assess the susceptibility of bacteria to antimicrobial agents.

  • Bacterial Lawn Preparation: A standardized inoculum of the test bacterium is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton Agar) to create a bacterial lawn.

  • Disk Application: Sterile paper disks are impregnated with a known concentration of the isatin derivative. These disks are then placed onto the surface of the inoculated agar plate.

  • Incubation: The plates are incubated under conditions that support bacterial growth.

  • Result Measurement: As the isatin derivative diffuses from the disk into the agar, it inhibits the growth of the surrounding bacteria. The diameter of the clear zone of no growth around the disk is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the bacterium to the compound.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the proposed mechanisms of action of the novel isatin derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_testing Antibacterial Activity Testing cluster_analysis Data Analysis & Interpretation start Isatin Precursors synthesis Chemical Synthesis (e.g., Conjugation, Schiff Base Formation) start->synthesis purification Purification & Characterization synthesis->purification bacterial_culture Bacterial Culture Preparation purification->bacterial_culture mic_testing Broth Microdilution (MIC Determination) bacterial_culture->mic_testing disk_diffusion Agar Disk Diffusion (Zone of Inhibition) bacterial_culture->disk_diffusion data_collection Collect MIC & Zone of Inhibition Data mic_testing->data_collection disk_diffusion->data_collection comparison Compare with Standard Antibiotics data_collection->comparison conclusion Evaluate Antibacterial Efficacy comparison->conclusion mechanism_of_action cluster_membrane Mechanism 1: Cell Membrane Disruption cluster_pgt Mechanism 2: Inhibition of Peptidoglycan Synthesis isatin_mem Isatin Derivative membrane Bacterial Cell Membrane (Lipid Bilayer) isatin_mem->membrane Hydrophobic Interactions disruption Membrane Destabilization & Increased Permeability membrane->disruption leakage Leakage of Intracellular Components disruption->leakage death_mem Bacterial Cell Death leakage->death_mem isatin_pgt Isatin Derivative pgt Peptidoglycan Glycosyltransferase (PGT) isatin_pgt->pgt Inhibition precursors Cytoplasmic Precursors (UDP-NAG, UDP-NAM-pentapeptide) lipid_ii Lipid II Synthesis precursors->lipid_ii lipid_ii->pgt polymerization Glycan Chain Polymerization pgt->polymerization death_pgt Cell Lysis & Death pgt->death_pgt Blocks Polymerization crosslinking Peptide Cross-linking polymerization->crosslinking cell_wall Stable Peptidoglycan Cell Wall crosslinking->cell_wall

References

In Vivo Efficacy of Isatin Derivatives versus 5-Fluorouracil in Colon Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Compared Agents

Isatin Derivatives:

Isatin (1H-indole-2,3-dione) and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including potent anticancer properties.[1][2][3] The anticancer effects of isatin derivatives are multifaceted, often attributed to their ability to induce apoptosis, inhibit protein kinases crucial for cancer cell proliferation and survival (such as VEGFR-2, EGFR, and CDK2), and disrupt tubulin polymerization.[1][2] The isatin scaffold is considered a "privileged structure," making it a versatile starting point for the development of novel oncology therapeutics.[4]

5-Fluorouracil (5-FU):

5-Fluorouracil (5-FU) is a pyrimidine analog that has been a cornerstone of chemotherapy for solid tumors, particularly colorectal cancer, for decades.[5][6][7] Its primary mechanism of action involves the inhibition of thymidylate synthase (TS), a critical enzyme in the synthesis of thymidine, a necessary component of DNA.[5][8] This disruption of DNA synthesis leads to "thymineless death" in rapidly dividing cancer cells.[5] Additionally, 5-FU metabolites can be incorporated into RNA, interfering with its function.[6][8]

Comparative In Vivo Efficacy

Due to the absence of specific in vivo data for 2,3-Dioxoindoline-5-carbonitrile, this section presents data for a representative isatin derivative, based on published studies on similar compounds, and compares it with 5-FU in a human colon cancer xenograft model (COLO-205). It is important to note that the efficacy of different isatin derivatives can vary significantly.

ParameterRepresentative Isatin Derivative (Hypothetical Data)5-Fluorouracil (Standard of Care)
Animal Model Athymic Nude Mice with COLO-205 XenograftsAthymic Nude Mice with COLO-205 Xenografts
Dosage 10-50 mg/kg, daily, intraperitoneal20-30 mg/kg, weekly, intraperitoneal
Treatment Duration 21-28 days4 weeks
Tumor Growth Inhibition 40-60%35-50%[9]
Mechanism of Action Kinase Inhibition, Apoptosis InductionInhibition of Thymidylate Synthase, DNA/RNA Damage
Observed Toxicities Mild to moderate weight lossBody weight loss, potential for myelosuppression

Note: The data for the "Representative Isatin Derivative" is a hypothetical compilation based on the general efficacy reported for this class of compounds in preclinical studies and is for illustrative purposes. The data for 5-Fluorouracil is based on published findings.

Mechanism of Action: Signaling Pathways

The anticancer mechanisms of isatin derivatives and 5-FU are distinct, targeting different cellular processes.

Isatin Derivative Signaling Pathway

Isatin derivatives often exert their anticancer effects by inhibiting multiple receptor tyrosine kinases (RTKs) and downstream signaling pathways, as well as inducing apoptosis.

isatin_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Isatin Isatin Derivative Isatin->RTK Inhibition Caspases Caspases Isatin->Caspases Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes Apoptosis Apoptosis Caspases->Apoptosis Induces

Caption: Isatin Derivative Mechanism of Action.

5-Fluorouracil (5-FU) Signaling Pathway

5-FU's mechanism is centered on the disruption of DNA synthesis by inhibiting thymidylate synthase.

FU_pathway cluster_metabolism Cellular Metabolism FU 5-Fluorouracil FdUMP FdUMP FU->FdUMP FUTP FUTP FU->FUTP TS Thymidylate Synthase FdUMP->TS Inhibition RNA RNA FUTP->RNA Incorporation dTMP dTMP TS->dTMP dUMP dUMP dUMP->TS DNA_Synthesis DNA Synthesis & Repair dTMP->DNA_Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis Inhibition leads to RNA_Damage RNA Damage RNA->RNA_Damage RNA_Damage->Apoptosis Induces

Caption: 5-Fluorouracil (5-FU) Mechanism of Action.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vivo efficacy studies. Below is a generalized protocol for a human colon cancer xenograft study.

Human Colon Cancer Xenograft Model (COLO-205)
  • Cell Culture: COLO-205 human colorectal adenocarcinoma cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[10]

  • Animal Model: Immunodeficient mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old, are used.[10][11]

  • Tumor Cell Implantation: A suspension of 1 x 10^6 to 5 x 10^6 COLO-205 cells in a volume of 100-200 µL of sterile PBS or a mixture with Matrigel is injected subcutaneously into the flank of each mouse.[10][12]

  • Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.[11]

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

  • Drug Administration:

    • Isatin Derivative: Administered intraperitoneally (i.p.) or orally (p.o.) at a predetermined dose and schedule.

    • 5-Fluorouracil: Typically administered i.p. at a dose of 20-30 mg/kg on a weekly schedule.[13]

    • Control Group: Receives the vehicle used to dissolve the drugs.

  • Efficacy Evaluation: The primary endpoint is tumor growth inhibition. Body weight is monitored as an indicator of toxicity. At the end of the study, tumors are excised and weighed.

  • Statistical Analysis: Tumor growth data is analyzed using appropriate statistical methods (e.g., t-test or ANOVA) to determine the significance of the treatment effect.

Experimental Workflow

workflow cluster_treatment Treatment Phase (e.g., 28 days) start Start cell_culture COLO-205 Cell Culture start->cell_culture implantation Subcutaneous Implantation in Nude Mice cell_culture->implantation tumor_growth Tumor Growth to 100-200 mm³ implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization group_isatin Isatin Derivative Administration randomization->group_isatin group_5fu 5-FU Administration randomization->group_5fu group_control Vehicle Control Administration randomization->group_control monitoring Tumor Volume & Body Weight Monitoring group_isatin->monitoring group_5fu->monitoring group_control->monitoring endpoint Study Endpoint: Tumor Excision & Weighing monitoring->endpoint analysis Data Analysis endpoint->analysis end End analysis->end

Caption: In Vivo Xenograft Experimental Workflow.

Conclusion

Isatin derivatives represent a promising class of anticancer agents with mechanisms of action that are distinct from traditional chemotherapeutics like 5-FU. While direct comparative in vivo data for this compound is needed, the broader family of isatin compounds demonstrates significant potential for tumor growth inhibition in preclinical models of colon cancer. Their ability to target multiple signaling pathways may offer advantages in terms of efficacy and overcoming resistance. Further research, including head-to-head in vivo studies, is warranted to fully elucidate the therapeutic potential of specific isatin derivatives in comparison to the current standard of care for colon cancer.

References

Safety Operating Guide

Safe Disposal of 2,3-Dioxoindoline-5-carbonitrile: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, this guide provides essential safety and disposal information for 2,3-Dioxoindoline-5-carbonitrile, intended for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that all appropriate personal protective equipment (PPE) is worn. This is crucial to mitigate risks of exposure.

Table 1: Personal Protective Equipment (PPE) and Handling Summary

Protective MeasureSpecificationRationale
Eye Protection Chemical safety goggles or face shield.Prevents eye irritation or injury from splashes or dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after.Prevents skin contact, as the substance may be harmful.[1][2]
Body Protection Lab coat or other protective clothing.Minimizes skin exposure.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1]Avoid inhalation of dust or vapors, which may be harmful.[1]
General Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1][2]Prevents accidental ingestion.

Step-by-Step Disposal Protocol

The primary route for the disposal of this compound is through a licensed professional waste disposal service.[2] Do not dispose of this chemical into drains or the environment.[2]

  • Waste Identification and Segregation :

    • Clearly label a dedicated, sealable waste container for "this compound and related contaminated materials."

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containerization of Waste :

    • Solid Waste : Carefully transfer the solid this compound into the designated waste container. Avoid creating dust.[2]

    • Contaminated Materials : Any materials that have come into contact with the compound, such as gloves, weighing papers, and pipette tips, should also be placed in the same labeled container.

    • Solutions : If the compound is in solution, it may be possible to mix it with a combustible solvent for incineration.[2] However, this should only be done under the guidance of your EHS office and by a licensed disposal company.

  • Storage of Waste :

    • Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area, away from incompatible materials.[2]

    • The storage area should be clearly marked as a hazardous waste accumulation point.

  • Arranging for Disposal :

    • Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[2]

    • Provide them with as much information as possible about the waste, including the chemical name and any known hazards.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

G start Start: Need to dispose of This compound ppe Step 1: Don appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste (Label a dedicated container) ppe->segregate containerize Step 3: Containerize Waste (Solid chemical and contaminated materials) segregate->containerize store Step 4: Store Waste Securely (Cool, dry, ventilated area) containerize->store contact_ehs Step 5: Contact EHS or Licensed Disposal Company store->contact_ehs end End: Waste is properly disposed of contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,3-Dioxoindoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for 2,3-Dioxoindoline-5-carbonitrile, a compound noted for its role in medicinal chemistry and drug discovery. The following procedural guidance is based on safety data for structurally similar compounds and is intended to supplement, not replace, a comprehensive risk assessment and adherence to all applicable safety regulations.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on data for analogous compounds.

PPE CategoryItemSpecificationStandard
Eye and Face Protection Safety GlassesTightly fitting with side-shields.EN 166 (EU) or NIOSH (US) approved.[1]
Hand Protection Protective GlovesChemically impermeable gloves. Inspect before use.EU Directive 89/686/EEC and EN 374.[1]
Body Protection Protective ClothingFire/flame resistant and impervious clothing.To prevent skin exposure.[1]
Respiratory Protection RespiratorFull-face respirator if exposure limits are exceeded or irritation is experienced.NIOSH/MSHA or European Standard EN 136 approved.[2]

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is crucial to minimize the risk of exposure and ensure a safe laboratory environment.

1. Engineering Controls:

  • Work in a well-ventilated area.[3]

  • Use a chemical fume hood for all manipulations of the solid compound to avoid dust formation.[2]

  • Ensure that eyewash stations and safety showers are readily accessible.[4]

2. Handling Procedures:

  • Avoid contact with skin and eyes.[5]

  • Avoid the formation and inhalation of dust.[5]

  • Do not eat, drink, or smoke in the handling area.[3][6]

  • Wash hands thoroughly after handling.[3]

3. Storage:

  • Store in a cool, well-ventilated place.[3]

  • Keep containers tightly closed when not in use.[2]

  • Store locked up.[6]

First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation occurs.[1]
Eye Contact Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect waste material in suitable, closed, and clearly labeled containers.[1][5]

  • Avoid creating dust during collection.[5]

2. Disposal Method:

  • Dispose of contents and container in accordance with local, regional, and national regulations.

  • Disposal should be carried out by a licensed waste disposal company.

  • Do not allow the product to enter drains.[5]

Experimental Workflow: Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal A Review Safety Data Sheet (SDS) for similar compounds B Don Personal Protective Equipment (PPE) A->B C Work in a Chemical Fume Hood B->C Proceed to handling D Weigh and handle solid this compound C->D E Perform experimental procedure D->E F Decontaminate work area E->F Experiment complete G Segregate and label waste F->G H Remove and properly store or dispose of PPE G->H I Store waste in a designated, secure area H->I Waste ready for disposal J Arrange for disposal by a licensed contractor I->J

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dioxoindoline-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
2,3-Dioxoindoline-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.